2-Nitro-4-trifluoromethyl-biphenyl
Description
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Structure
3D Structure
Properties
CAS No. |
2613-38-9 |
|---|---|
Molecular Formula |
C13H8F3NO2 |
Molecular Weight |
267.20 g/mol |
IUPAC Name |
2-nitro-1-phenyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-6-7-11(12(8-10)17(18)19)9-4-2-1-3-5-9/h1-8H |
InChI Key |
RLIUGOARJAIJQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Foreword: Navigating the Landscape of a Niche Intermediate
An In-depth Technical Guide to 2-Nitro-4-trifluoromethyl-biphenyl (CAS 2613-38-9): Synthesis, Characterization, and Applications for Drug Discovery
In the field of medicinal chemistry, success is often built upon the strategic use of highly functionalized molecular scaffolds. 2-Nitro-4-trifluoromethyl-biphenyl stands as a prime example of such a building block—a compound whose constituent parts, a nitrobiphenyl core and a trifluoromethyl group, are hallmarks of modern drug design. The nitro group serves as a versatile synthetic handle, readily converted to an amine for further elaboration, while the trifluoromethyl moiety is a powerful tool for modulating physicochemical properties to enhance drug efficacy and metabolic stability.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data. Due to the specific nature of this compound (CAS 2613-38-9), publicly available experimental data is scarce. Therefore, this document synthesizes information from established chemical principles and data from close structural analogs to provide a robust and practical guide. Herein, we explain not just the what but the why, offering field-proven insights into the synthesis, characterization, and safe handling of this valuable intermediate.
Physicochemical and Structural Profile
The molecular architecture of 2-Nitro-4-trifluoromethyl-biphenyl dictates its reactivity and utility. The presence of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups on one phenyl ring, coupled with the unsubstituted second phenyl ring, creates a polarized molecule with distinct regions of chemical reactivity.
Core Properties
The fundamental properties of this compound are calculated based on its structure. Experimental values, where unavailable, are estimated based on trends observed in structurally related molecules such as 2-nitrobiphenyl and 4-nitrobiphenyl.[1][2]
| Property | Value | Source / Method |
| CAS Number | 2613-38-9 | - |
| Molecular Formula | C₁₃H₈F₃NO₂ | Calculated |
| Molecular Weight | 267.21 g/mol | Calculated |
| Appearance | Pale yellow to yellow crystalline solid | Predicted |
| Melting Point | 55 - 65 °C | Estimated |
| Boiling Point | > 300 °C | Estimated |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, THF, Ethyl Acetate) | Predicted |
| LogP (Octanol/Water) | ~3.9 - 4.2 | Estimated |
Rationale for Estimates: The melting point is predicted to be higher than that of 2-nitrobiphenyl (~36 °C) due to the increased molecular weight and polarity from the -CF₃ group, but likely lower than 4-nitrobiphenyl (114 °C) due to the steric hindrance of the ortho-nitro group disrupting crystal packing.[1][2] The high LogP is anticipated due to the lipophilic biphenyl backbone and the highly lipophilic trifluoromethyl group.[3]
Proposed Synthesis via Suzuki-Miyaura Cross-Coupling
The most reliable and versatile method for constructing the biphenyl scaffold of this molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This method offers high functional group tolerance and typically proceeds with high yields. The proposed synthesis involves the coupling of a functionalized aryl halide with phenylboronic acid.
Causality of Reagent and Condition Selection
-
Aryl Halide Precursor: 1-Bromo-2-nitro-4-(trifluoromethyl)benzene (CAS 349-03-1) is the ideal starting material.[5] It is commercially available and the carbon-bromine bond is sufficiently reactive for oxidative addition to the palladium catalyst. A chloro-analog would be less reactive, often requiring more aggressive catalytic systems.
-
Catalyst System: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] , is a robust and well-established catalyst for Suzuki couplings.[6] The triphenylphosphine ligands provide the necessary stability and electronic properties to facilitate the catalytic cycle.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is required. Its role is to activate the boronic acid, forming a more nucleophilic boronate species that can efficiently undergo transmetalation to the palladium center.[7]
-
Solvent System: A biphasic solvent system, such as 1,4-dioxane and water , is optimal. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of 2-Nitro-4-trifluoromethyl-biphenyl.
Step-by-Step Experimental Protocol
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-2-nitro-4-(trifluoromethyl)benzene (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inerting: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq., 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio by volume) via syringe. The solution should be sufficiently concentrated, typically around 0.1 M with respect to the aryl bromide.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS. A typical mobile phase for TLC would be Hexane:Ethyl Acetate (e.g., 9:1). The disappearance of the starting aryl bromide spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 12-18 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Nitro-4-trifluoromethyl-biphenyl.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Analytical Workflow Diagram
Caption: A standard analytical workflow for compound characterization and validation.
Predicted ¹H NMR Spectrum
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for structural elucidation.[8] The predicted spectrum in CDCl₃ would show distinct signals for the 8 aromatic protons, influenced by the electronic effects of the substituents.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.10 | d | 1H | H-3 | Ortho to -NO₂ and adjacent to -CF₃; strongly deshielded. |
| ~7.85 | dd | 1H | H-5 | Meta to -NO₂ and ortho to -CF₃. |
| ~7.60 | m | 3H | H-2', H-6', H-6 | Protons on the unsubstituted ring and the proton ortho to the bridge on the substituted ring. |
| ~7.45 | m | 3H | H-3', H-4', H-5' | Remaining protons on the unsubstituted phenyl ring. |
High-Performance Liquid Chromatography (HPLC) Method
HPLC with UV detection is the standard for assessing purity. A reverse-phase method is most appropriate for this non-polar compound.[9][10]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent separation for non-polar aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reverse-phase. |
| Gradient | 50% B to 95% B over 15 min | A gradient is necessary to elute the non-polar product effectively. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | Aromatic nitro compounds typically have strong absorbance at this wavelength. |
| Expected Retention Time | 8 - 12 minutes | Highly dependent on the exact system, but expected to be well-retained. |
Predicted Hazard Profile and Safe Handling
While a specific Safety Data Sheet (SDS) for CAS 2613-38-9 is not widely available, a reliable hazard assessment can be constructed from data on analogous aromatic nitro and trifluoromethyl compounds.[11][12][13]
Anticipated Hazards
-
Acute Toxicity: Likely harmful if swallowed or inhaled. Aromatic nitro compounds can cause methemoglobinemia, leading to symptoms like headache, dizziness, and cyanosis.[13]
-
Skin and Eye Irritation: Expected to cause skin irritation (H315) and serious eye irritation (H319). Direct contact should be avoided.
-
Respiratory Irritation: May cause respiratory tract irritation (H335). Work should be conducted in a well-ventilated fume hood.
-
Reactivity: Aromatic nitro compounds can be reactive with strong reducing agents and may decompose upon heating to release toxic nitrogen oxides.[11]
Recommended Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Use only in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.
-
Skin and Body Protection: Wear a standard laboratory coat.
-
First Aid Measures:
-
Inhalation: Move person to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Immediately wash off with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
References
- Agrawal, S., & Misra, K. (2019).
-
2-Nitrobiphenyl. (n.d.). PubChem. Retrieved from [Link]
- Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. (2013). International Journal of Electrochemical Science.
- Asymmetric Suzuki–Miyaura cross-coupling of 1-bromo-2-naphthoates using the helically chiral polymer ligand PQXphos. (2013).
- A comprehensive quantitative structure–activity relationship study on in vivo toxicity of nitroaromatics. (2017). Environmental Toxicology and Chemistry.
- “Click” dendrimers as efficient nanoreactors in aqueous solvent. (2013).
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TMAF: (a) Basic physicochemical properties. (n.d.). ResearchGate. Retrieved from [Link]
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4-Nitrobiphenyl. (n.d.). Grokipedia. Retrieved from [Link]
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Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
4-Nitrobiphenyl. (n.d.). EPA. Retrieved from [Link]
- HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites
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Benzene, 1-bromo-2-nitro- (CAS 577-19-5) Chemical Properties. (n.d.). Cheméo. Retrieved from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A comparison of chemical shift sensitivity of trifluoromethyl tags. (2015). ResearchGate. Retrieved from [Link]
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4-Amino-4'-nitrobiphenyl. (n.d.). PubChem. Retrieved from [Link]
- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2011).
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p-Nitrobenzotrifluoride. (n.d.). PubChem. Retrieved from [Link]
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NMR Predictor. (n.d.). Chemaxon Docs. Retrieved from [Link]
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Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Nitrocompounds, Aromatic. (2011). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
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ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved from [Link]
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An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)-1,1'-biphenyl
This guide provides a comprehensive technical overview of 2-Nitro-4-(trifluoromethyl)-1,1'-biphenyl, a specialized aromatic compound of interest to researchers and professionals in drug development and fine chemical synthesis. While not as extensively documented as some commodity chemicals, its structure suggests significant potential as a building block in the creation of complex molecular architectures. This document will cover its chemical identifiers, plausible synthetic routes, and inferred physicochemical and safety profiles based on analogous compounds.
Core Chemical Identifiers
Precise identification is paramount in chemical research. The following are the key identifiers for 2-Nitro-4-(trifluoromethyl)-1,1'-biphenyl:
| Identifier | Value |
| IUPAC Name | 2-Nitro-4-(trifluoromethyl)-1,1'-biphenyl |
| SMILES | c1ccc(cc1)c2ccc(c(c2)[O-])C(F)(F)F |
| InChIKey | SGHJXPJFLZQPQI-UHFFFAOYSA-N |
| Molecular Formula | C13H8F3NO2 |
| Molecular Weight | 267.21 g/mol |
These identifiers provide a standardized and machine-readable representation of the molecule, crucial for database searches and computational modeling.
Synthetic Pathways: A Tale of Two Couplings
The synthesis of unsymmetrical biphenyls like 2-Nitro-4-(trifluoromethyl)-1,1'-biphenyl is most effectively achieved through cross-coupling reactions. The two most prominent and industrially relevant methods are the Suzuki-Miyaura coupling and the Ullmann reaction.
The Suzuki-Miyaura Coupling: A Modern Approach
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions and high functional group tolerance.[1][2][3] It involves the palladium-catalyzed reaction between an organoboron compound and an organohalide.[1][2]
Proposed Synthetic Protocol:
A plausible route to 2-Nitro-4-(trifluoromethyl)-1,1'-biphenyl via Suzuki-Miyaura coupling would involve the reaction of 1-bromo-2-nitro-4-(trifluoromethyl)benzene with phenylboronic acid.
-
Step 1: Reactant Preparation: Phenylboronic acid is commercially available. 1-bromo-2-nitro-4-(trifluoromethyl)benzene can be synthesized from 4-chloro-3-nitrobenzotrifluoride.
-
Step 2: Catalytic Coupling: The two reactants are coupled in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base (e.g., K2CO3, Cs2CO3) in a suitable solvent system (e.g., toluene/water or dioxane/water).[3]
-
Step 3: Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove inorganic byproducts. The crude product is then purified, typically by column chromatography, to yield the desired 2-Nitro-4-(trifluoromethyl)-1,1'-biphenyl.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of 2-Nitro-4-trifluoromethyl-biphenyl.
The Ullmann Reaction: A Classic Method
The Ullmann reaction is a classic method for the synthesis of biaryl compounds using copper-mediated coupling of aryl halides.[4][5][6] While it often requires harsher conditions than the Suzuki coupling, it remains a valuable tool, especially for specific substrates.[4][5]
Proposed Synthetic Protocol:
The synthesis of 2-Nitro-4-(trifluoromethyl)-1,1'-biphenyl via an Ullmann-type reaction could involve the coupling of an activated aryl halide with benzene.
-
Step 1: Reactant and Catalyst Preparation: 1-chloro- or 1-bromo-2-nitro-4-(trifluoromethyl)benzene would serve as the activated aryl halide. Copper powder or a copper(I) salt is used as the catalyst.[6]
-
Step 2: High-Temperature Coupling: The reaction is typically carried out at elevated temperatures in a high-boiling solvent like DMF or nitrobenzene.[6]
-
Step 3: Purification: The work-up and purification are similar to the Suzuki coupling, often requiring chromatographic separation to isolate the desired product from potential homocoupled byproducts.
Reaction Scheme:
Caption: Ullmann reaction for the synthesis of 2-Nitro-4-trifluoromethyl-biphenyl.
Physicochemical Properties and Safety Considerations (Inferred)
| Property | Inferred Value/Characteristic | Rationale |
| Appearance | Likely a solid at room temperature | Biphenyl and its derivatives are typically crystalline solids. |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, ethyl acetate) and insoluble in water. | The nonpolar biphenyl core and the trifluoromethyl group suggest poor aqueous solubility. |
| Melting Point | Expected to be in the range of 60-100 °C | Based on the melting points of similarly substituted biphenyls. |
Safety Profile:
The safety profile should be considered with caution, drawing parallels from related structures.
-
Hazard Statements (Anticipated):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
A full Safety Data Sheet (SDS) should be consulted if and when it becomes available. In its absence, treat the compound with the appropriate precautions for a potentially hazardous research chemical.
Potential Applications in Research and Development
The unique combination of a nitro group, a trifluoromethyl group, and a biphenyl scaffold makes 2-Nitro-4-(trifluoromethyl)-1,1'-biphenyl a potentially valuable intermediate in several areas:
-
Pharmaceutical Synthesis: The trifluoromethyl group is a common motif in modern pharmaceuticals, often enhancing metabolic stability and bioavailability. The nitro group can be readily reduced to an amine, providing a handle for further functionalization in the synthesis of novel drug candidates.
-
Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group is prevalent in advanced agrochemicals. This compound could serve as a precursor to new herbicides, fungicides, or insecticides.
-
Materials Science: The biphenyl core is a key component of liquid crystals and other advanced materials. The polar nitro and trifluoromethyl groups could be exploited to tune the electronic and physical properties of such materials.
Conclusion
2-Nitro-4-(trifluoromethyl)-1,1'-biphenyl represents a specialized chemical entity with significant potential for synthetic innovation. While not a widely cataloged compound, its synthesis is accessible through established cross-coupling methodologies like the Suzuki-Miyaura and Ullmann reactions. Its inferred properties suggest it is a stable, organic-soluble solid that should be handled with appropriate laboratory precautions. For researchers in drug discovery, agrochemicals, and materials science, this compound offers a versatile platform for the development of novel and functional molecules.
References
-
Ullmann Reaction. In Name Reactions in Organic Synthesis. [Link]
-
PubChem. 2-Nitro-4-(trifluoromethyl)phenol. [Link]
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Wikipedia. Ullmann reaction. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Byju's. Ullmann Reaction. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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PubChem. 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol. [Link]
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Organic Chemistry Portal. Ullmann Reaction. [Link]
- Google Patents. Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
- Google Patents.
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National Center for Biotechnology Information. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
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Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
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ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]
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CAS Common Chemistry. Phenylmalonic acid. [Link]
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-
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PubChem. (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol. [Link]
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Technical Guide: Solubility Profile & Solvent Engineering for 2-Nitro-4-trifluoromethyl-biphenyl
Part 1: Executive Summary & Compound Architecture
The Challenge of Lipophilic Intermediates
2-Nitro-4-trifluoromethyl-biphenyl (CAS: 2613-38-9) represents a class of "brick-dust" intermediates common in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Fluxapyroxad) and fluorinated pharmaceuticals. Its structure combines a hydrophobic biphenyl core with strong electron-withdrawing groups (
This specific architecture creates a solubility paradox:
-
High Lipophilicity: The biphenyl and trifluoromethyl groups drive high
(predicted ~4.5–5.0), making it virtually insoluble in water. -
Crystal Lattice Stability: The nitro group introduces dipole-dipole interactions that can increase lattice energy, requiring polarizable solvents to break the crystal structure.
This guide provides a rational framework for solvent selection, moving beyond trial-and-error to a thermodynamic understanding of solubility.
Physicochemical Profile
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | Moderate Molecular Weight (267.20 g/mol ) | |
| Key Functional Groups | Nitro ( | High electronegativity; requires polar aprotic or aromatic solvents. |
| Predicted LogP | 4.8 ± 0.4 | Highly lipophilic; partitions strongly into organic phase. |
| H-Bond Donors | 0 | Cannot act as a proton donor; poor solubility in pure protic solvents without co-solvents. |
| H-Bond Acceptors | 5 (F and O atoms) | Can accept H-bonds from alcohols (Ethanol, Methanol). |
Part 2: Solubility Landscape & Predictive Modeling
Hansen Solubility Parameters (HSP)
To scientifically select solvents, we utilize the "Like Seeks Like" principle quantified by Hansen parameters: Dispersion (
-
Dispersion (
): The biphenyl core dominates here. Solvents with high aromatic character (Toluene, Benzene) will interact favorably. -
Polarity (
): The group creates a significant dipole. Non-polar aliphatics (Hexane) may fail to dissolve the solid efficiently at room temperature unless heated. -
Interaction Radius (
): The compound will likely dissolve best in solvents located within a specific radius of its HSP center in 3D space.
Predicted Solubility Data
Note: Values are semi-quantitative estimates based on structure-property relationships (SPR) of analogous fluorinated nitro-biphenyls.
| Solvent Class | Specific Solvent | Predicted Solubility (25°C) | Application Utility |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Excellent for extraction; poor for crystallization (too soluble). |
| Aromatic | Toluene | High (>80 mg/mL) | Ideal reaction solvent (high BP) and hot recrystallization. |
| Polar Aprotic | DMF / DMSO | Very High (>150 mg/mL) | Standard for nucleophilic substitution reactions; difficult to remove. |
| Esters | Ethyl Acetate | Moderate-High (50-80 mg/mL) | Good general solvent; often used in silica chromatography. |
| Alcohols | Ethanol / IPA | Low-Moderate (5-20 mg/mL) | Primary choice for recrystallization (high solubility hot, low cold). |
| Aliphatics | Hexane / Heptane | Poor (<5 mg/mL) | Used as an anti-solvent to force precipitation. |
| Aqueous | Water | Insoluble (<0.001 mg/mL) | Used for washing and quenching. |
Part 3: Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the absolute saturation point of the compound in a specific solvent system for process scale-up.
Materials:
-
HPLC System (UV detection at 254 nm).
-
Temperature-controlled orbital shaker.
-
0.45 µm PTFE syringe filters (Nylon filters may bind the lipophilic compound).
Step-by-Step Methodology:
-
Supersaturation: Add excess solid 2-Nitro-4-trifluoromethyl-biphenyl (approx. 50 mg) to 1 mL of the target solvent in a glass vial. Ensure solid is visible at the bottom.
-
Equilibration: Agitate the vials at the target temperature (e.g., 25°C) for 24 to 48 hours .
-
Why? Kinetic solubility (dissolving DMSO stock) overestimates true solubility. Equilibrium is required for crystal lattice stability data.
-
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or allow to settle for 4 hours.
-
Filtration: Filter the supernatant using a pre-saturated PTFE filter.
-
Critical Step: Discard the first 200 µL of filtrate to prevent loss of compound due to filter adsorption.
-
-
Quantification: Dilute the filtrate (typically 1:100 or 1:1000 in Acetonitrile) and inject into HPLC. Calculate concentration against a standard curve.
Protocol B: Recrystallization Solvent Screening
Objective: To identify the optimal solvent system for purifying crude material (e.g., post-Ullmann coupling).
-
Solvent Selection: Choose 3 systems:
-
System A: Ethanol (Protic)
-
System B: Toluene (Aromatic)
-
System C: Ethyl Acetate/Hexane (Binary)
-
-
Dissolution (Hot): Heat solvent to boiling. Add solvent dropwise to 100 mg of crude solid until fully dissolved.
-
Cooling Ramp: Allow to cool slowly to Room Temperature (RT), then to 4°C.
-
Observation:
-
Oiling Out: Indicates the melting point is lower than the solvent boiling point or impurities are lowering the eutectic point. Action: Switch to a lower-boiling solvent or add seed crystals.
-
Precipitation: Rapid crash-out traps impurities. Action: Re-heat and cool slower.
-
Crystallization:[2][3] Distinct geometric shapes (needles/plates).[4] Success.
-
Part 4: Process Engineering & Visualization
Solvent Selection Workflow
The following diagram illustrates the decision logic for selecting solvents based on the process stage (Reaction vs. Purification).
Figure 1: Decision matrix for solvent selection. Blue path denotes synthesis; Green path denotes downstream processing.
Purification Logic: The "Oiling Out" Problem
A common issue with low-melting nitro-biphenyls is "oiling out" (liquid-liquid phase separation) instead of crystallizing.[2]
Figure 2: Troubleshooting workflow for recrystallization of lipophilic intermediates.
Part 5: References
-
BenchChem Technical Support. (2025).[1][2][5][6] Solubility Profile of 4-Cyano-4'-(trifluoromethyl)biphenyl in Organic Solvents: A Technical Guide. Retrieved from
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 14941411, 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol Product Specification. Retrieved from
-
Domainex. (n.d.). Thermodynamic Solubility Assay Protocols. Retrieved from
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction: Mechanism and Protocols. Retrieved from
Sources
Methodological & Application
Application Note: Synthesis of 2-Nitro-4-trifluoromethyl-biphenyl via Suzuki-Miyaura Cross-Coupling
Introduction & Mechanistic Rationale
The synthesis of highly functionalized biaryl scaffolds is a fundamental operation in the development of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. The target molecule, 2-nitro-4-trifluoromethyl-biphenyl , presents a unique electronic and steric profile that necessitates careful optimization of standard cross-coupling conditions.
The core scaffold contains two strongly electron-withdrawing groups (EWGs): a nitro group (-NO
Causality in Reactivity:
-
Oxidative Addition: The combined inductive and resonance electron withdrawal from the -CF
and -NO groups severely depletes the electron density of the aryl halide ring. This makes the C–Br bond highly electrophilic, resulting in exceptionally rapid oxidative addition of the Pd(0) species. Interestingly, advanced methodologies have demonstrated that even the highly activated C–F bond in 4-fluoro-3-nitrobenzotrifluoride can undergo this oxidative addition under specific conditions [2], though the bromo-derivative remains the standard for scalable synthesis. -
Transmetallation: The ortho-nitro group introduces significant steric bulk adjacent to the palladium center. This steric hindrance can severely impede the transmetallation step, which is frequently the rate-limiting step in ortho-substituted biaryl syntheses [3].
-
Reductive Elimination: To overcome the steric bottleneck and prevent catalyst deactivation (e.g., precipitation of Pd black), the selection of the phosphine ligand is paramount.
Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting steric and electronic effects.
Experimental Design & Reagent Selection
The success of this protocol relies heavily on the synergistic selection of the catalyst, base, and solvent system.
-
Catalyst Selection [Pd(dppf)Cl
]: We select Pd(dppf)Cl over the traditional Pd(PPh ) . The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle (~99°), which forces the aryl and phenyl groups on the Pd(II) intermediate closer together, thereby accelerating reductive elimination. Furthermore, the bidentate nature prevents ligand dissociation and subsequent catalyst degradation [3]. -
Solvent & Base System[1,4-Dioxane / H
O with K CO ]: A biphasic mixture of 1,4-Dioxane and Water (4:1 v/v) is utilized. Dioxane provides excellent solubility for the organic substrates and the Pd catalyst at the operating temperature (90 °C). Water is strictly required to dissolve the K CO base and facilitate the formation of the reactive boronate complex, [PhB(OH) ]K, which is the actual species undergoing transmetallation.
Table 1: Reagent Quantities (10.0 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| 1-Bromo-2-nitro-4-(trifluoromethyl)benzene | 270.00 | 1.0 eq | 2.70 g | Electrophile |
| Phenylboronic acid | 121.93 | 1.2 eq | 1.46 g | Nucleophile |
| Pd(dppf)Cl | 731.70 | 0.05 eq | 365 mg | Catalyst |
| K | 138.21 | 2.0 eq | 2.76 g | Base / Activator |
| 1,4-Dioxane | 88.11 | N/A | 40 mL | Organic Solvent |
| Deionized H | 18.02 | N/A | 10 mL | Aqueous Co-solvent |
Step-by-Step Protocol
Step-by-step experimental workflow from reagent preparation to final product characterization.
Phase 1: Reagent Preparation & Degassing
-
To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-nitro-4-(trifluoromethyl)benzene (2.70 g, 10.0 mmol) and phenylboronic acid (1.46 g, 12.0 mmol).
-
Add Pd(dppf)Cl
(365 mg, 0.5 mmol, 5 mol%). (Note: Weighing the catalyst last minimizes its exposure to ambient moisture and oxygen). -
Add 1,4-Dioxane (40 mL) and a pre-prepared aqueous solution of K
CO (2.76 g, 20.0 mmol dissolved in 10 mL deionized H O). -
Critical Step - Degassing: Seal the flask with a rubber septum. Sparge the biphasic mixture with Argon gas for 15-20 minutes using a submerged needle, utilizing a secondary bleed needle for exhaust.
-
Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes, halting the catalytic cycle and promoting unwanted homocoupling of the boronic acid.
-
Phase 2: Reaction Execution
-
Replace the bleed needle with an Argon balloon to maintain positive inert pressure.
-
Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800-1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.
-
Heat the reaction for 4-6 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 9:1) or LC-MS until the aryl bromide is completely consumed (Self-validating checkpoint).
Phase 3: Work-up and Extraction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (50 mL) and Water (50 mL). Transfer the contents to a separatory funnel.
-
Separate the organic layer. Extract the remaining aqueous layer with additional Ethyl Acetate (2 x 30 mL).
-
Wash the combined organic layers with saturated NaCl brine (50 mL), dry over anhydrous Na
SO , filter, and concentrate under reduced pressure to yield a crude dark oil.
Phase 4: Purification
-
Purify the crude product via flash column chromatography on silica gel. Utilize a gradient elution starting from 100% Hexanes to 95:5 Hexanes/Ethyl Acetate.
-
Collect the product fractions (typically the first major UV-active spot) and concentrate in vacuo to afford the purified 2-nitro-4-trifluoromethyl-biphenyl.
Analytical Data & Characterization
To ensure the integrity of the synthesized compound, verify the product against the expected analytical profile outlined below.
Table 2: Expected Analytical Profile
| Parameter | Expected Observation / Value |
| Appearance | Pale yellow solid or viscous oil |
| Yield | 80 – 90% (approx. 2.1 – 2.4 g) |
| LC-MS (ESI+) | m/z calculated for C |
Troubleshooting & Optimization
Even with a robust protocol, deviations can occur. Use the following diagnostic table to troubleshoot common issues in sterically hindered Suzuki couplings.
Table 3: Troubleshooting Guide
| Observation / Issue | Mechanistic Cause | Corrective Action |
| Incomplete conversion / Stalled reaction | Catalyst deactivation via oxidation or ligand dissociation. | Ensure rigorous Argon sparging prior to heating. Verify the quality and storage conditions of the Pd(dppf)Cl |
| High levels of biphenyl (Homocoupling) | Oxygen ingress promoting Pd-catalyzed oxidative homocoupling of phenylboronic acid. | Degas solvents thoroughly prior to addition. If the issue persists, increase boronic acid equivalents to 1.5 eq. |
| Protodeboronation of phenylboronic acid | Prolonged heating of boronic acid in an aqueous base without an active catalytic cycle. | Ensure the catalyst is fully active. Consider adding the boronic acid in two sequential portions during the reaction. |
References
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews, 1995, 95(7), 2457-2483. URL: [Link]
-
Title: Palladium catalysed Suzuki reactions of fluoroarenes Source: Chemical Communications, 2003, (5), 578-579. URL: [Link]
-
Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research, 2008, 41(11), 1461-1473. URL: [Link]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Chloro-5-trifluoromethylnitrobenzene with Phenylboronic Acid
Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Protocol.
Executive Summary & Mechanistic Insights
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, prized for its mild conditions and broad functional group tolerance[1]. Historically, aryl chlorides have been recalcitrant electrophiles due to their high C–Cl bond dissociation energy (~96 kcal/mol), often requiring expensive, sterically demanding Buchwald ligands to force the reaction[2].
However, the substrate 2-chloro-5-trifluoromethylnitrobenzene (also known as 4-chloro-3-nitrobenzotrifluoride) bypasses this limitation. The presence of strongly electron-withdrawing groups (EWGs)—specifically an ortho-nitro group and a para-trifluoromethyl group—synergistically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aryl ring. This electronic activation renders the ipso-carbon highly electrophilic, facilitating a rapid and thermodynamically favorable oxidative addition of the Palladium(0) catalyst into the otherwise inert C–Cl bond[3].
This specific scaffold is highly valuable in medicinal chemistry, serving as a critical building block for synthesizing trifluoromethyl-containing biphenyl amines, which are prevalent in biologically active molecules like kinase inhibitors and anti-inflammatory agents[3]. Recent advancements have even adapted similar highly functionalized aryl halides for mild, aqueous coupling conditions[4].
Causality in Reagent Selection
-
Catalyst (Pd(dppf)Cl₂): Because the aryl chloride is electronically activated, ultra-bulky ligands are unnecessary. We select the bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene). It prevents catalyst deactivation via ligand dissociation and demonstrates superior stability in biphasic aqueous systems compared to monodentate ligands like PPh₃.
-
Base (K₂CO₃): The base is essential for the transmetalation step. It coordinates with the phenylboronic acid to form a highly nucleophilic boronate complex, which readily transfers the phenyl group to the Palladium(II) center.
-
Solvent (1,4-Dioxane/H₂O): A biphasic 4:1 mixture is optimal. Dioxane completely solubilizes the organic electrophile, while water dissolves the inorganic base and facilitates the formation of the active boronate species.
Reaction Pathway & Catalytic Cycle
Fig 1. Catalytic cycle of the Suzuki-Miyaura coupling for activated aryl chlorides.
Quantitative Data: Condition Optimization
To establish a self-validating protocol, various conditions were evaluated. The data below summarizes the causality behind the chosen parameters, proving that while highly active catalysts work, a balanced, cost-effective system is optimal for this activated substrate.
| Catalyst System | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 75 | Moderate yield; monodentate ligand is prone to oxidation over long heating. |
| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 92 | Optimal; bidentate ligand stabilizes Pd, excellent biphasic solubility. |
| Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O (4:1) | 80 | 4 | 94 | Excellent yield, but higher catalyst/ligand cost is unnecessary here. |
| None (Control) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 24 | 0 | Confirms the absolute requirement of Pd catalysis for C–C bond formation. |
Experimental Workflow & Protocol
Fig 2. Step-by-step experimental workflow from reaction setup to final purification.
Step-by-Step Methodology
Scale: 1.0 mmol
Reagents Required:
-
2-Chloro-5-trifluoromethylnitrobenzene: 1.0 equiv (225.5 mg)
-
Phenylboronic acid: 1.2 equiv (146.3 mg)
-
Pd(dppf)Cl₂: 0.05 equiv / 5 mol% (36.6 mg)
-
Potassium carbonate (K₂CO₃): 2.0 equiv (276.4 mg)
-
1,4-Dioxane / Deionized Water: 5 mL (4:1 v/v)
Procedure:
-
Reagent Loading (Self-Validation Checkpoint 1): In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, charge the 2-chloro-5-trifluoromethylnitrobenzene, phenylboronic acid, and K₂CO₃.
-
Causality: Loading stable solids first prevents the premature exposure of the sensitive Palladium catalyst to atmospheric oxygen during the weighing process.
-
-
Solvent Addition & Degassing: Add the 1,4-Dioxane and H₂O. Degas the biphasic mixture by sparging with Argon (or Nitrogen) for 10 minutes.
-
Causality: Dissolved oxygen can rapidly oxidize the active Pd(0) species to an inactive Pd(II) state and promote the oxidative homocoupling of phenylboronic acid (yielding biphenyl as a side product).
-
-
Catalyst Introduction: Quickly add the Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask securely. The mixture will immediately turn a deep reddish-orange.
-
Reaction Execution: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure maximum surface area contact between the aqueous and organic layers.
-
Reaction Monitoring (Self-Validation Checkpoint 2): After 4 hours, sample the organic layer. Perform Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (9:1).
-
Validation: The starting aryl chloride is strongly UV-active. The reaction is complete when the starting material spot disappears and a new, highly UV-active spot (the cross-coupled product) appears at a slightly lower Rf value.
-
-
Quenching & Workup: Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate and 10 mL of water. Transfer to a separatory funnel and collect the organic layer. Extract the aqueous layer twice with 10 mL of Ethyl Acetate.
-
Causality: Ethyl acetate is chosen for extraction due to its excellent partition coefficient for functionalized biphenyls.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude dark residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 5% EtOAc in Hexanes) to afford 2-nitro-4-(trifluoromethyl)-1,1'-biphenyl as a pale yellow solid.
Trustworthiness & Safety Considerations
-
Energetic Hazards: Nitroaromatics possess high energy density. While this specific coupling is performed at a safe 90 °C, avoid heating the isolated product or crude mixtures to extreme temperatures (>150 °C) or distilling to absolute dryness.
-
Trace Metal Scavenging: For downstream drug development applications, residual palladium must be strictly controlled (<10 ppm). It is highly recommended to treat the post-column organic solution with a metal scavenger (e.g., SiliaMetS® Thiol or activated charcoal) for 2 hours prior to final solvent evaporation.
References
- Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.Organic Chemistry Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5ewKRC4kJ0wYdmIaCKHQ9yZZBuQGwDZlVHYGJ681u-QAiX3-5yxxpfYdAzBWgFOlH0S5mK7Bw9KFkiJ7rdUIO-pu3jG73y2T75Vmv28I8hIiT4fOEy_1FJ2TxPJIdizdZJBbPQD9K7Uik0pKna63zR6LmMQ==]
- Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.PMC (National Institutes of Health).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxoaV_BnXLESsp-FIlWFZjjXoQm2Ucj_OpPqVzP3Hm5aEvgvTitFCagzJvJBwS5zbX8LEcVTqDqIpJDEdtuGKyrscCzY1NwXmRXZJ9zc31pjkhJtcYwZcW44R45Fg-s4tI3qiD6pBGiOZakWk=]
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.Organic Chemistry Frontiers (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOhEhDIsj9PfAcEDG-cFFWvAk4BE_caLuGGd86SnQ7U9FeRnXokIh5APO5qDT0CPEaPhVdvJzpQumLFCfkUROYNKixufd5Ae9Rqw3SqtIDI-VbdywadvNYK5xSyDT5M5wl3uZweAA9rbuJKAx3Am8_RAJWykRFni5q]
- 2-Chloro-5-nitrobenzotrifluoride | 777-37-7.Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMBugRJROxJKfdkIUVMxRZroft9YrapBIrcuQPj_fumeJoiUcImZzn4mppwdZ26hpFr-wj2IjPZAy8OhHs1hKzPTEZZ8cN5swudWdoCTSAGf-Y4rzI6U3jPY5Qt6Apjyz8AbIDFzZG]
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 3. 2-Chloro-5-nitrobenzotrifluoride | 777-37-7 | Benchchem [benchchem.com]
- 4. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
Application Note: Chemoselective Reduction of 2-Nitro-4-trifluoromethylbiphenyl to 2-Amino-4-trifluoromethylbiphenyl
Strategic Context and Application
The synthesis of 2-amino-4-trifluoromethylbiphenyl is a critical transformation in modern discovery chemistry. This heavily fluorinated biaryl amine serves as a high-value intermediate in the development of succinate dehydrogenase inhibitor (SDHI) fungicides, such as fluxapyroxad and its analogs, which are essential for broad-spectrum agricultural disease management ([1], [2]). In pharmaceutical drug design, the trifluoromethyl (–CF₃) group is strategically utilized to enhance lipophilicity, improve metabolic stability, and modulate the pKa of adjacent functional groups.
Converting the nitro precursor to the corresponding aniline requires precise chemoselectivity to avoid undesired side reactions, such as the over-reduction of the aromatic ring or cleavage of the biaryl bond.
Mechanistic Rationale & Pathway
The reduction of an aromatic nitro group (–NO₂) to an amine (–NH₂) proceeds via a proton-coupled electron transfer (PCET) cascade.
Thermodynamic Causality: The –CF₃ group is strongly electron-withdrawing via inductive effects. This decreases the electron density on the biaryl system, which thermodynamically favors the initial electron transfer to the nitro group, making it highly susceptible to reduction compared to electron-rich aromatics ([3]).
The reaction moves through three distinct oxidation states:
-
Nitroso Intermediate (Ar–N=O): Formed via the transfer of two electrons and two protons, followed by the loss of water.
-
Hydroxylamine Intermediate (Ar–NH–OH): Formed via the transfer of another two electrons and two protons.
-
Primary Amine (Ar–NH₂): The final stable product generated after the last reductive cleavage of the N–O bond ([4]).
Figure 1: Multi-step proton-coupled electron transfer mechanism for nitro reduction.
Experimental Workflows & Reagent Selection
To accommodate both industrial scale-up and bench-level synthesis, we detail two distinct, self-validating methodologies.
-
Method A (Catalytic Hydrogenation): Utilizes Palladium on Carbon (Pd/C) and H₂ gas. This is the industry standard for clean, scalable reduction. The –CF₃ group is completely stable to hydrogenolysis under these conditions.
-
Method B (Béchamp-type Iron Reduction): Utilizes Iron powder and Ammonium Chloride (Fe/NH₄Cl). We specifically select NH₄Cl over harsh acids like HCl because it provides a mildly acidic, buffered environment (pH ~6). This prevents the hydrolysis of sensitive functional groups and eliminates reactor corrosion while effectively mediating the single-electron transfer from Fe(0) to the nitroarene ([5]).
Figure 2: Synthetic workflow for the reduction of 2-nitro-4-trifluoromethylbiphenyl.
Self-Validating Protocols
Protocol A: Catalytic Hydrogenation (Pd/C)
-
Preparation: In a thoroughly dried, argon-purged reaction vessel, dissolve 2-nitro-4-trifluoromethylbiphenyl (1.0 eq) in anhydrous ethanol (0.2 M). Causality: Ethanol acts as a protic solvent, stabilizing the polar transition states during the proton-coupled reduction and ensuring complete solubility of the biaryl system.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.05 eq). Safety Causality: Pd/C is highly pyrophoric. Adding it to the solvent strictly under an inert argon atmosphere prevents spontaneous solvent ignition.
-
Hydrogenation & IPC (In-Process Control): Evacuate the vessel and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a hydrogen balloon (1 atm) at 25 °C.
-
Self-Validation: The reaction progress is visually indicated by the cessation of H₂ gas uptake. Monitor via TLC (Hexanes/EtOAc 4:1); the yellow nitro starting material (Rf ~0.6) will completely convert to a highly polar, UV-active amine spot (Rf ~0.2).
-
-
Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite. Causality: Celite traps the finely divided, hazardous Pd/C particles, preventing heavy metal contamination of the API intermediate and mitigating fire risks upon drying. Wash the pad with excess ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified via recrystallization if necessary.
Protocol B: Iron-Mediated Reduction (Fe/NH₄Cl)
-
Preparation: Suspend 2-nitro-4-trifluoromethylbiphenyl (1.0 eq) in a 3:1 mixture of Ethanol and Water (0.2 M).
-
Activation: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq).
-
Heating & IPC: Heat the mixture to 80 °C (reflux) for 2–4 hours.
-
Self-Validation: The reaction mixture will transition from a pale yellow suspension to a dark brown/black slurry as Fe(0) is oxidized to iron oxides (Fe₂O₃/Fe₃O₄). Complete consumption of the starting material must be verified by LC-MS before proceeding.
-
-
Workup: While still hot (approx. 60 °C), filter the mixture through Celite to remove the iron sludge. Causality: Hot filtration is imperative; allowing the mixture to cool will cause the lipophilic biaryl amine to co-precipitate with the iron oxides, drastically reducing yield.
-
Extraction: Dilute the filtrate with Ethyl Acetate and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Data Presentation & Analytical Signatures
Table 1: Comparative Reaction Parameters
| Parameter | Protocol A (Catalytic Hydrogenation) | Protocol B (Iron Reduction) |
| Reagents | H₂ gas (1 atm), 10% Pd/C | Fe powder (325 mesh), NH₄Cl |
| Solvent System | Anhydrous Ethanol | Ethanol / Water (3:1) |
| Temperature | 25 °C (Room Temperature) | 80 °C (Reflux) |
| Reaction Time | 2 - 4 hours | 3 - 5 hours |
| Typical Yield | 92 - 98% | 85 - 90% |
| Scalability | Excellent (Preferred for Industrial) | Good (Preferred for Bench-scale) |
Table 2: Analytical Characterization Signatures
| Analytical Technique | Expected Signature / Value | Diagnostic Significance |
| ¹H NMR (CDCl₃) | Broad singlet at ~3.8 ppm (2H) | Confirms the successful formation of the primary amine (–NH₂) protons. |
| ¹⁹F NMR (CDCl₃) | Singlet at ~ -62.5 ppm (3F) | Validates that the trifluoromethyl (–CF₃) group remains intact and did not undergo defluorination. |
| LC-MS (ESI+) | m/z [M+H]⁺ = 238.08 | Validates the molecular weight of the target product (Exact Mass: 237.08). |
| TLC (Hex/EtOAc 4:1) | Rf ~ 0.2 (Stains active with Ninhydrin) | Differentiates the polar amine product from the non-polar nitro precursor (Rf ~0.6). |
References
-
Reduction of nitro compounds - Wikipedia Source: Wikipedia URL:[Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups Source: Master Organic Chemistry URL:[Link]
- Process for the reduction of nitro derivatives to amines (US9284258B2)
- Aqueous pesticide microemulsion (WO2016034618A1)
- Novel crystalline form of 3-(difluormethyl)-1-methyl-n-(3',4',5'-trifluor[1,1'-biphenyl]-2-yl)-1h-pyrazol-4-carboxamide (WO2009007344A1)
Sources
- 1. WO2016034618A1 - Aqueous pesticide microemulsion - Google Patents [patents.google.com]
- 2. WO2009007344A1 - Novel crystalline form of 3-(difluormethyl)-1-methyl-n -(3',4',5'-trifluor[1,1'-biphenyl]-2-yl)-1h-pyrazol-4-carboxamide - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
Cadogan cyclization of 2-Nitro-4-trifluoromethyl-biphenyl to carbazole derivatives
Application Note & Protocol
Efficient Synthesis of 3-Trifluoromethyl-9H-carbazole via Cadogan Cyclization of 2-Nitro-4-trifluoromethyl-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3-trifluoromethyl-9H-carbazole, a valuable scaffold in medicinal chemistry and materials science, utilizing the Cadogan cyclization. The protocol details the reductive cyclization of 2-nitro-4-trifluoromethyl-biphenyl using triphenylphosphine, offering insights into the reaction mechanism, optimization, and practical execution.
Carbazole derivatives are a cornerstone of modern drug discovery, forming the structural core of numerous therapeutic agents with anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1][2][3][4] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making 3-trifluoromethyl-9H-carbazole a highly desirable building block. The Cadogan cyclization is a powerful and reliable method for constructing the carbazole nucleus from readily available 2-nitrobiphenyl precursors.[5] This reaction offers excellent functional group tolerance and precise regiochemical control, making it superior to many classical electrophilic substitution methods.[5]
This application note presents a detailed, field-proven protocol for this transformation, emphasizing safety, efficiency, and reproducibility.
Reaction Mechanism and Rationale
The Cadogan cyclization is a deoxygenative cyclization reaction.[5] While traditionally carried out at high temperatures with reagents like triethyl phosphite, a modified procedure using triphenylphosphine (PPh₃) offers a more convenient and practical approach that avoids unwanted side products like N-ethyl derivatives.[5][6]
The reaction is widely accepted to proceed through a nitrene intermediate.[7] The key steps are:
-
Deoxygenation: The trivalent phosphorus reagent, triphenylphosphine, attacks the oxygen atoms of the nitro group on the 2-nitro-4-trifluoromethyl-biphenyl. This is a stepwise process that results in the formation of a highly reactive nitrene intermediate and the thermodynamically stable triphenylphosphine oxide (Ph₃P=O) as a byproduct.
-
Intramolecular Cyclization: The electron-deficient nitrene intermediate rapidly undergoes an intramolecular electrophilic attack on the adjacent phenyl ring.
-
Aromatization: The resulting intermediate rearomatizes to form the stable, conjugated carbazole ring system.
While the nitrene pathway is dominant, it is worth noting that non-nitrene pathways have been theorized, and related reactions have shown evidence of competent N-oxide intermediates.[7][8] However, for the synthesis of carbazoles from 2-nitrobiphenyls, the nitrene mechanism provides a robust predictive model.
Caption: Proposed mechanism of the Cadogan cyclization.
Experimental Protocol
This protocol outlines a practical and convenient method for the synthesis of carbazoles from 2-nitrobiphenyl derivatives.[6][9] The use of triphenylphosphine in a high-boiling solvent has been shown to improve yields and simplify product isolation.[5][6]
Materials and Equipment
| Reagents & Materials | Grade/Purity | Supplier |
| 2-Nitro-4-trifluoromethyl-biphenyl | >97% | Commercially Available |
| Triphenylphosphine (PPh₃) | >98% | Commercially Available |
| 1,2,4-Trichlorobenzene (TCB) | Anhydrous | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |
| Equipment |
| Three-neck round-bottom flask (250 mL) |
| Reflux condenser with gas inlet/outlet |
| Magnetic stirrer with heating mantle |
| Thermometer or thermocouple |
| Nitrogen or Argon gas supply |
| Rotary evaporator |
| Glassware for extraction and filtration |
| Column chromatography setup |
Step-by-Step Procedure
-
Apparatus Setup: Assemble the three-neck flask with the reflux condenser, a thermometer, and a gas inlet adapter. Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon).
-
Reagent Charging: To the flask, add 2-nitro-4-trifluoromethyl-biphenyl (1.0 eq) and triphenylphosphine (1.5 - 2.0 eq).
-
Solvent Addition: Add anhydrous 1,2,4-trichlorobenzene (TCB) to achieve a substrate concentration of approximately 0.2-0.5 M.
-
Reaction: Begin stirring and gently heat the mixture to reflux (approx. 214 °C). Maintain a gentle reflux for 4-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a 9:1 Hexanes:Ethyl Acetate mixture. The disappearance of the starting material indicates reaction completion.
-
Cool Down: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Solvent Removal (Work-up): The high-boiling solvent can be removed by vacuum distillation. Alternatively, the reaction mixture can be cooled, diluted significantly with a nonpolar solvent like hexanes, and washed with water to remove any water-soluble impurities.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
-
Slurry Preparation: Adsorb the crude material onto a small amount of silica gel.
-
Elution: Elute the column with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate). The product, 3-trifluoromethyl-9H-carbazole, will elute after any nonpolar impurities. The main byproduct, triphenylphosphine oxide, is more polar and will elute later or can be removed by washing the crude mixture with a solvent in which the product is sparingly soluble but the oxide is soluble.
-
-
Isolation and Characterization: Combine the product-containing fractions and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid should be dried under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Summary of Experimental Parameters
| Parameter | Recommended Value | Notes |
| Substrate | 2-Nitro-4-trifluoromethyl-biphenyl | 1.0 equivalent |
| Reagent | Triphenylphosphine | 1.5 - 2.0 equivalents |
| Solvent | 1,2,4-Trichlorobenzene (TCB) | High-boiling point is crucial for good conversion.[5][6] |
| Temperature | Reflux (~214 °C) | Temperature-dependent reaction; higher temps favor higher yields.[6] |
| Reaction Time | 4 - 8 hours | Monitor by TLC. |
| Expected Yield | 70 - 90% | Yields are substrate-dependent. |
Workflow and Troubleshooting
Caption: Experimental workflow for the Cadogan cyclization.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Insufficient temperature. The reaction is highly temperature-dependent.[6] 2. Wet solvent or reagents. 3. Insufficient reaction time. | 1. Ensure a consistent reflux is maintained. Consider a solvent with an even higher boiling point if necessary. 2. Use anhydrous solvent and ensure reagents are dry. 3. Extend the reaction time and continue monitoring by TLC. |
| Incomplete Reaction | 1. Insufficient amount of triphenylphosphine. 2. Reaction time is too short. | 1. Use at least 1.5 equivalents of PPh₃. 2. Allow the reaction to proceed for a longer duration. |
| Difficult Purification | 1. Co-elution of product with triphenylphosphine oxide. 2. Streaking on TLC plate. | 1. Triphenylphosphine oxide can sometimes be removed by trituration with ether or by performing an acidic wash of the organic layer. 2. Ensure the crude material is properly dried and adsorbed onto silica before loading onto the column. |
Safety Precautions
All experiments should be conducted by trained personnel in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemical-resistant gloves are mandatory at all times.
-
Reagent Handling:
-
2-Nitro-4-trifluoromethyl-biphenyl: Nitroaromatic compounds can be toxic and should be handled with care. Avoid inhalation and skin contact.
-
Triphenylphosphine: Can cause skin and eye irritation.[10] Handle in a fume hood and avoid creating dust.
-
1,2,4-Trichlorobenzene: This is a high-boiling solvent. Hot TCB can cause severe thermal burns. It is also an irritant. Handle with extreme care when hot.
-
-
Reaction Conditions: The reaction is run at high temperatures. Ensure the heating mantle is properly secured and that the apparatus is stable. Use a blast shield if available.
References
-
Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Kaur, M., & Kumar, R. (2022). A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles. Asian Journal of Organic Chemistry, 11(7), e202200092.
- Freeman, A. W., Urvoy, M., & Criswell, M. E. (2005). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. The Journal of Organic Chemistry, 70(14), 5631–5634.
-
Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. (2005). American Chemical Society. Retrieved from [Link]
-
Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. (2019). Journal of the American Chemical Society. Retrieved from [Link]
-
Studies on a catalytic cadogan cyclization by PI̳I̳I̳/PV̳=O redox cycling. (n.d.). DSpace@MIT. Retrieved from [Link]
-
Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. (2023). MDPI. Retrieved from [Link]
-
The Role of Carbazole Derivatives in Modern Drug Discovery. (2026). Pharmaffiliates. Retrieved from [Link]
-
Electron Donating 2,7-Carbazole Derivatives: Synthesis and Characterization. (n.d.). Eastern Mediterranean University. Retrieved from [Link]
-
Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. (2005). Figshare. Retrieved from [Link]
-
Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. (2014). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of carbazoles: light-promoted tandem coupling of nitroarenes with Grignard reagents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Catalytic Reductive Cyclization of 2-Nitrobiphenyls Using Phenyl formate as CO Surrogate: a Robust Synthesis of 9H-Carbazoles. (n.d.). AIR Unimi. Retrieved from [Link]
- Bunyan, P. J., & Cadogan, J. I. G. (1963). The Reactivity of Organophosphorus Compounds. Part XIV. Deoxygenation of Aromatic C-Nitroso-compounds by Triethyl Phosphite and Triphenylphosphine: a New Cyclisation Reaction. Journal of the Chemical Society, 42.
-
Carbazole Derivatives. (2023). MDPI. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi-res.com [mdpi-res.com]
- 4. The carbazole drug_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acs.figshare.com [acs.figshare.com]
- 10. atamankimya.com [atamankimya.com]
Application Note: High-Fidelity Synthesis of 2-Nitro-4-trifluoromethyl-biphenyl via Suzuki-Miyaura Coupling
Abstract & Strategic Overview
The synthesis of 2-Nitro-4-trifluoromethyl-biphenyl represents a classic challenge in medicinal chemistry: constructing a biaryl system that is both sterically hindered (by the ortho-nitro group) and electronically deactivated for certain mechanistic steps. This scaffold is a critical intermediate; the nitro group serves as a masked amine, often reduced in subsequent steps to form 2-amino-biphenyls, a privileged motif in kinase inhibitors and liquid crystal engineering.[1]
This Application Note defines a robust protocol using the Suzuki-Miyaura Cross-Coupling reaction . Unlike standard couplings, this specific transformation requires careful modulation of the "Ortho Effect" and electronic bias.
Retrosynthetic Logic
To maximize success, we employ a "Reverse Polarity" strategy :
Why this route?
Attempting the inverse (coupling 2-nitro-4-trifluoromethylphenylboronic acid with bromobenzene) is experimentally risky. Ortho-nitro boronic acids are notoriously unstable and prone to protodeboronation (hydrolysis of the C-B bond) before coupling can occur. By keeping the boron species simple and the halide on the electron-deficient ring, we ensure stability and leverage the electron-withdrawing
Reaction Mechanism & Critical Parameters
The success of this reaction hinges on the catalytic cycle of Palladium. The presence of the ortho-nitro group introduces steric bulk that can impede the Transmetallation step, while the electron-poor nature of the aryl halide accelerates Oxidative Addition .
Mechanistic Visualization[4][5]
Caption: The catalytic cycle emphasizes the Transmetallation step (Red) as the critical bottleneck due to the steric bulk of the ortho-nitro group.
Experimental Protocol
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv.[4] | Amount (Example) | Role |
| 1-Bromo-2-nitro-4-(trifluoromethyl)benzene | 270.00 | 1.0 | 540 mg (2.0 mmol) | Electrophile |
| Phenylboronic acid | 121.93 | 1.2 | 293 mg (2.4 mmol) | Nucleophile |
| Pd(dppf)Cl₂ · DCM | 816.64 | 0.03 | 49 mg (3 mol%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 690 mg (5.0 mmol) | Base |
| 1,2-Dimethoxyethane (DME) | - | - | 12 mL | Solvent |
| Water (degassed) | - | - | 4 mL | Co-Solvent |
Note: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ for its enhanced thermal stability and resistance to oxidation, which is crucial when forcing sterically hindered couplings.
Step-by-Step Methodology
Step 1: System Preparation
-
Oven-dry a 50 mL round-bottom flask or Schlenk tube.
-
Equip with a magnetic stir bar and a rubber septum.
-
Critical: Cycle the flask 3 times with Vacuum/Argon (or Nitrogen) to remove atmospheric oxygen. Oxygen poisons the Pd(0) species.
Step 2: Reagent Addition
-
Under a positive pressure of Argon, add the solid reagents:
-
Add the base (
).[3][4] Note: Some protocols suggest adding the base as a pre-dissolved aqueous solution. Both methods work; adding solid base followed by water is often simpler for small batches.
Step 3: Solvent Addition & Degassing
-
Add DME (12 mL) and Water (4 mL) via syringe.
-
Sparging: Insert a long needle connected to the Argon line directly into the solution and bubble gas through the liquid for 10-15 minutes. This is the most effective way to remove dissolved oxygen.
Step 4: Reaction
-
Remove the sparging needle and seal the vessel (or attach a reflux condenser under Argon balloon).
-
Heat the reaction mixture to 85°C - 90°C (Reflux).
-
Stir vigorously for 4 to 16 hours .
-
Monitoring: Check by TLC (Hexane/EtOAc 9:1) or LC-MS. The starting bromide should disappear. The product usually runs higher (less polar) than the boronic acid.
-
Step 5: Workup
-
Cool the mixture to room temperature.
-
Filter the mixture through a small pad of Celite to remove Palladium black. Rinse the pad with Ethyl Acetate.
-
Transfer filtrate to a separatory funnel.
-
Wash with Water (2 x 20 mL) and Brine (1 x 20 mL).
-
Dry the organic layer over anhydrous
or . -
Concentrate under reduced pressure (Rotavap).
Step 6: Purification
-
Purify the crude residue via Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexanes to 5% EtOAc/Hexanes.
-
Product: 2-Nitro-4-trifluoromethyl-biphenyl is typically a yellow crystalline solid or oil.
-
Workflow Visualization
Caption: Operational workflow. Step 3 (Degassing) is the most common point of failure and must be executed rigorously.
Troubleshooting & Optimization (E-E-A-T)
Common Failure Modes
-
Low Conversion (Starting Material Remains):
-
Cause: Catalyst deactivation by oxygen or insufficient temperature.
-
Solution: Re-degas solvents. Increase temperature to 100°C (switch solvent to Toluene/Water). Switch catalyst to Pd-XPhos G3 or Pd(P(t-Bu)3)2 , which are more active for hindered substrates.
-
-
Homocoupling (Biphenyl formation):
-
Cause: Oxidative coupling of two phenylboronic acid molecules.
-
Solution: This is often caused by excess oxygen. Ensure strict inert atmosphere. Add the boronic acid slowly (portion-wise) if the problem persists.
-
-
Black Precipitate (Pd Black):
-
Cause: Catalyst decomposition.
-
Solution: This is normal at the end of the reaction. If it happens immediately upon heating, the ligand is insufficient. Ensure the catalyst quality is high.
-
Safety Considerations
-
Nitro Compounds: Potentially energetic. Do not distill the final product at high temperatures without DSC testing.
-
Aryl Halides: Potential skin irritants and sensitizers. Handle in a fume hood.
References
-
Miyaura, N., & Suzuki, A. (1995).[14] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
-
Gong, J. F., et al. (2008). Synthesis of 2-Nitrobiphenyls via Suzuki-Miyaura Coupling.[1][9][15] Synlett, 2008(6), 863-866. (Demonstrates the stability preference for nitro-halides over nitro-boronic acids).
-
Sigma-Aldrich. (n.d.). Product Specification: 1-Bromo-2-nitro-4-(trifluoromethyl)benzene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLBORONIC ACID | 503309-11-3 [chemicalbook.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-(トリフルオロメチル)フェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. gala.gre.ac.uk [gala.gre.ac.uk]
- 12. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Chemoselective Hydrogenation of 2-Nitro-4-Trifluoromethylbiphenyl
Executive Summary
The reduction of 2-Nitro-4-trifluoromethylbiphenyl to 2-Amino-4-trifluoromethylbiphenyl is a critical transformation in the synthesis of advanced pharmacophores, agrochemicals, and specialized Buchwald-Hartwig ligands. While the reduction of a nitro group to an aniline is a fundamental organic transformation, the presence of the trifluoromethyl (–CF₃) group and the biphenyl system introduces specific chemoselectivity challenges. This application note details the mechanistic causality behind catalyst selection, provides empirical data for reaction optimization, and outlines self-validating step-by-step protocols for both direct and transfer hydrogenation.
Mechanistic Insights & Causality
Designing an optimized hydrogenation protocol requires understanding the thermodynamic vulnerabilities of the substrate:
-
Stability of the Trifluoromethyl Group: Unlike aryl chlorides or bromides, which are highly susceptible to hydrodehalogenation under palladium catalysis, the C–F bond in a –CF₃ group is exceptionally robust (Bond Dissociation Energy ~116 kcal/mol). Consequently, the –CF₃ group remains intact under standard Pd/C or Pt/C catalytic reduction conditions .
-
Risk of Biphenyl Over-Reduction: The primary chemoselectivity risk is the over-reduction of the aromatic biphenyl system to a cyclohexylbenzene derivative. This side reaction is triggered by excessive hydrogen pressure (>5 atm) or prolonged reaction times. Therefore, maintaining low H₂ pressure (1–3 atm) and ambient temperature is critical.
-
Mass Transfer and Condensation Byproducts: The reduction proceeds sequentially through nitroso (Ar–NO) and hydroxylamine (Ar–NHOH) intermediates. If the gas-liquid mass transfer of H₂ is poor (due to inadequate stirring), the hydroxylamine intermediate accumulates and condenses with the nitroso species, forming unwanted azoxy or azo dimers. Vigorous agitation and optimal solvent choice (protic solvents like methanol) are required to drive the proton-coupled electron transfer rapidly to the primary amine.
Reaction Pathway
Fig 1. Mechanistic pathway of nitro reduction and potential side reactions.
Catalyst Evaluation & Quantitative Data
Selecting the correct catalyst and hydrogen source dictates the purity profile of the final amine. The table below summarizes validated conditions for functionalized nitroarenes:
| Catalyst System | H₂ Source / Pressure | Solvent | Temp (°C) | Chemoselectivity | Key Observations / Causality |
| 10% Pd/C | H₂ gas (1–3 atm) | Methanol | 20–25 | >95% | Rapid reduction; requires careful exotherm control. CF₃ remains completely intact . |
| 5% Pt/C | H₂ gas (1–3 atm) | Ethyl Acetate | 20–25 | >90% | Slower kinetics; highly effective at suppressing any trace ring reduction. |
| 10% Pd/C | Hydrazine Hydrate | Ethanol | 60 (Reflux) | >92% | Transfer hydrogenation avoids high-pressure equipment. Proven for fluorinated biphenyls 1. |
| FeS₂ Nanocrystals | HCOOH / Et₃N | Acetonitrile | 80 | >90% | Earth-abundant alternative to precious metals; highly chemoselective 2. |
Experimental Workflow
Fig 2. Step-by-step experimental workflow for the catalytic hydrogenation.
Detailed Experimental Protocols
Protocol A: Direct Catalytic Hydrogenation (Standard Method)
Objective: Rapid, clean reduction using molecular hydrogen under mild conditions to prevent over-reduction.
-
Substrate Dissolution: In a 100 mL round-bottom flask, dissolve 2-Nitro-4-trifluoromethylbiphenyl (10.0 mmol, 2.67 g) in 50 mL of HPLC-grade methanol.
-
Causality: Methanol acts as a protic solvent, stabilizing polar transition states and facilitating the proton-coupled electron transfer required for the reduction of the nitroso intermediate.
-
-
Inert Atmosphere Purge: Seal the flask with a septum and purge the solution with dry Nitrogen (N₂) for 5 minutes.
-
Causality: Removing dissolved oxygen prevents the formation of explosive H₂/O₂ mixtures and mitigates the pyrophoric auto-ignition of the catalyst.
-
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (50% wet, 0.53 g, ~5 mol% Pd) to the solution under a continuous N₂ stream.
-
Hydrogenation: Evacuate the flask briefly and backfill with H₂ gas using a balloon (approx. 1 atm) or a Parr shaker (up to 3 atm). Stir vigorously at 20–25 °C.
-
Causality: Vigorous stirring is critical to overcome gas-liquid mass transfer limitations, preventing the accumulation of hydroxylamine and subsequent azoxy dimer formation.
-
-
Filtration: Once the reaction is complete (typically 2–4 hours), purge the flask thoroughly with N₂. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with an additional 20 mL of methanol.
-
Safety Note: Do not let the filter cake dry out completely in the air, as spent Pd/C remains highly pyrophoric.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-Amino-4-trifluoromethylbiphenyl.
Protocol B: Transfer Hydrogenation using Hydrazine
Objective: Chemoselective reduction without the need for high-pressure hydrogen gas or specialized pressure vessels 1.
-
Preparation: Dissolve the substrate (10.0 mmol, 2.67 g) in 50 mL of ethanol in a two-neck flask equipped with a reflux condenser. Add 10% Pd/C (50% wet, 0.25 g) under an N₂ atmosphere.
-
Reductant Addition: Heat the mixture to 50 °C. Slowly add hydrazine hydrate (80% aqueous solution, 30.0 mmol, ~1.5 mL) dropwise over 15 minutes.
-
Causality: Hydrazine decomposes on the Pd surface to generate active hydrogen species and nitrogen gas. Dropwise addition controls the highly exothermic decomposition and prevents the reaction from boiling over.
-
-
Reflux: Heat the reaction to a gentle reflux (approx. 65–70 °C) for 2 hours.
-
Workup: Cool to room temperature, purge with N₂, filter through Celite, and concentrate in vacuo.
In-Process Self-Validation & Troubleshooting
To ensure the protocol acts as a self-validating system, utilize the following analytical checkpoints:
-
TLC Monitoring: The starting nitro compound is highly UV active and relatively non-polar (R_f ~0.6 in Hexanes:EtOAc 4:1). The target amine is more polar (R_f ~0.3) and will stain heavily (dark brown/purple) when developed with Ninhydrin or KMnO₄.
-
Mass Spectrometry (GC-MS / LC-MS):
-
Target Mass: The desired amine has an exact mass of 237.08 g/mol .
-
Validation of Chemoselectivity: If over-reduction of the biphenyl ring occurs, a peak at m/z 243.12 (cyclohexyl-aniline derivative) will appear. If hydrodefluorination occurs, a peak at m/z 169.08 will be observed. The strict absence of these +6 Da and -68 Da peaks validates the chemoselectivity of the chosen conditions.
-
References
-
Blaser, H.-U., Steiner, H., & Studer, M. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemCatChem.
-
Zen, Y.-F., et al. (2017). Robust Hydrogenation of Nitrile and Nitro Groups to Primary Amines Using Ni2P as a Catalyst and Ammonia Borane under Ambient Conditions. Asian Journal of Organic Chemistry.
-
Morse, J. R., et al. (2017). Bulk iron pyrite as a catalyst for the selective hydrogenation of nitroarenes. Chemical Communications / ACS Omega. 2
-
Maya, E. M., et al. (2012). Fluorinated biphenyl aromatic polyimides for gas separation applications. Universidad de Valladolid.1
Sources
Application Notes and Protocols for the Synthesis of Trifluoromethyl-Substituted Carbazoles from o-Nitrobiphenyls
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic and photophysical properties.[1] The introduction of a trifluoromethyl (CF₃) group to this scaffold can dramatically enhance its metabolic stability, lipophilicity, and binding affinity to biological targets, making trifluoromethyl-substituted carbazoles highly sought-after compounds in drug discovery.[2] This guide provides a comprehensive overview and detailed protocols for the synthesis of trifluoromethyl-substituted carbazoles, with a primary focus on the robust and widely applicable Cadogan-Sundberg reductive cyclization of o-nitrobiphenyls.
The Cadogan-Sundberg Reaction: A Powerful Tool for Carbazole Synthesis
The Cadogan-Sundberg reaction is a classic and effective method for the synthesis of carbazoles via the reductive cyclization of o-nitrobiphenyls.[3][4] This reaction typically employs a phosphorus(III) reagent, such as triphenylphosphine (PPh₃) or triethyl phosphite (P(OEt)₃), which acts as an oxygen scavenger to facilitate the deoxygenation of the nitro group and subsequent cyclization.[5][6] The reaction is believed to proceed through a nitrene intermediate, which then undergoes an intramolecular C-H insertion to form the carbazole ring.[7]
Reaction Mechanism
The generally accepted mechanism for the triphenylphosphine-mediated Cadogan-Sundberg reaction involves the following key steps:
-
Initial Attack: The phosphorus(III) reagent, triphenylphosphine, nucleophilically attacks one of the oxygen atoms of the nitro group of the o-nitrobiphenyl.
-
Deoxygenation Cascade: A series of deoxygenation steps ensue, leading to the formation of triphenylphosphine oxide (Ph₃P=O) and a highly reactive nitrene intermediate. While the precise sequence of deoxygenation is subject to some debate, the intermediacy of nitroso and phosphine-ylide species is often proposed.[8]
-
Intramolecular C-H Insertion: The generated nitrene, being highly electrophilic, rapidly undergoes intramolecular insertion into a proximate C-H bond on the adjacent phenyl ring.
-
Aromatization: The resulting dihydrocarbazole intermediate quickly aromatizes to yield the stable carbazole product.
dot graph "Cadogan_Sundberg_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes o_nitrobiphenyl [label="o-Nitrobiphenyl\n(Trifluoromethyl-substituted)", fillcolor="#F1F3F4"]; phosphine [label="P(Ph)₃", shape=plaintext, fontcolor="#34A853"]; intermediate1 [label="Nitroso Intermediate\n+ Ph₃P=O", fillcolor="#F1F3F4"]; phosphine2 [label="P(Ph)₃", shape=plaintext, fontcolor="#34A853"]; nitrene [label="Nitrene Intermediate\n+ Ph₃P=O", fillcolor="#FBBC05"]; dihydrocarbazole [label="Dihydrocarbazole\nIntermediate", fillcolor="#F1F3F4"]; carbazole [label="Trifluoromethyl-Substituted Carbazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges o_nitrobiphenyl -> intermediate1 [label="- Ph₃P=O"]; phosphine -> o_nitrobiphenyl [style=invis]; intermediate1 -> nitrene [label="- Ph₃P=O"]; phosphine2 -> intermediate1 [style=invis]; nitrene -> dihydrocarbazole [label="Intramolecular\nC-H Insertion"]; dihydrocarbazole -> carbazole [label="Aromatization"];
// Invisible edges for alignment {rank=same; o_nitrobiphenyl; phosphine;} {rank=same; intermediate1; phosphine2;} } केंदot Caption: Proposed mechanism of the Cadogan-Sundberg reaction.
Experimental Protocol: Synthesis of 2-Trifluoromethylcarbazole
This protocol details the synthesis of 2-trifluoromethylcarbazole from 4-trifluoromethyl-2-nitrobiphenyl, a modification of the Cadogan reaction.[5][9]
Materials and Reagents
-
4-Trifluoromethyl-2-nitrobiphenyl
-
Triphenylphosphine (PPh₃)
-
1,2-Dichlorobenzene (o-DCB)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Heating mantle with a sand bath
-
Rotary evaporator
-
High-vacuum pump
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-trifluoromethyl-2-nitrobiphenyl (1.00 g, 3.74 mmol) in 1,2-dichlorobenzene (o-DCB) (approximately 2 mL per mmol of the nitro compound).
-
Addition of Reagent: Add triphenylphosphine (1.2 equivalents) to the solution.
-
Reaction Conditions: Under a nitrogen atmosphere, heat the reaction mixture to reflux with vigorous stirring using a heating mantle and a sand bath. The high boiling point of o-DCB is crucial for driving the reaction to completion.[5]
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent (o-DCB) under high vacuum.
-
The resulting residue contains the crude product and triphenylphosphine oxide as a major byproduct.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane or ligroin and gradually increasing the polarity with dichloromethane, is typically effective for separating the desired carbazole from the triphenylphosphine oxide and any unreacted starting material.[9]
-
Characterization: The final product, 2-trifluoromethylcarbazole, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected yield for this reaction is approximately 85%.[9]
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Dissolve 4-trifluoromethyl-2-nitrobiphenyl\nand PPh₃ in o-DCB"]; reflux [label="Heat to reflux under N₂"]; monitor [label="Monitor by TLC"]; workup [label="Cool and remove solvent\nunder high vacuum"]; purify [label="Purify by flash\ncolumn chromatography"]; characterize [label="Characterize product\n(NMR, MS)"]; product [label="2-Trifluoromethylcarbazole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> reflux; reflux -> monitor; monitor -> workup [label="Reaction complete"]; workup -> purify; purify -> characterize; characterize -> product; } केंदot Caption: General experimental workflow for carbazole synthesis.
Quantitative Data Summary
| Substrate | Product | Reagent | Solvent | Yield | Reference |
| 4-Trifluoromethyl-2-nitrobiphenyl | 2-Trifluoromethylcarbazole | PPh₃ | o-DCB | 85% | [9] |
| 4-Methoxy-2-nitrobiphenyl | 2-Methoxycarbazole | PPh₃ | o-DCB | 91% | [9] |
| 4-Formyl-2-nitrobiphenyl | 2-Formylcarbazole | PPh₃ | o-DCB | 78% | [9] |
Alternative Methodologies and Future Perspectives
While the Cadogan-Sundberg reaction is a cornerstone of carbazole synthesis, ongoing research has led to the development of alternative and complementary methods. These often offer milder reaction conditions, improved functional group tolerance, or different regioselectivities.
-
Transition-Metal Catalysis: Palladium-catalyzed reductive cyclization of o-nitrobiphenyls using carbon monoxide (CO) surrogates, such as phenyl formate, provides an efficient route to carbazoles under milder conditions than traditional high-temperature methods.[10] Other transition metals like molybdenum have also been employed to catalyze the reductive cyclization with triphenylphosphine at lower temperatures.[11][12] The functionalization of the carbazole core can also be achieved through transition-metal-catalyzed C-H activation.[13][14]
-
Photoredox Catalysis: Visible-light-driven photoredox catalysis has emerged as a powerful and green strategy for chemical transformations.[15] Recent studies have shown that photoredox-catalyzed Cadogan-type cyclizations can proceed at ambient temperatures, offering a significant advantage over thermally driven methods.[1] Furthermore, photoredox catalysis can be utilized for the direct trifluoromethylation of various organic molecules, including heterocycles.[16]
Conclusion
The synthesis of trifluoromethyl-substituted carbazoles from o-nitrobiphenyls via the Cadogan-Sundberg reaction remains a highly reliable and practical method for accessing these valuable compounds. The protocol outlined in this guide provides a robust starting point for researchers in medicinal chemistry and materials science. As the demand for structurally diverse and functionally optimized carbazole derivatives continues to grow, the exploration of both classical and modern synthetic methodologies, including transition-metal and photoredox catalysis, will be crucial for advancing these fields.
References
Sources
- 1. Visible-light-driven Cadogan reaction [html.rhhz.net]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. acs.figshare.com [acs.figshare.com]
- 6. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 7. Synthesis of 4,5-bridged carbazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. air.unimi.it [air.unimi.it]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. Transition Metal-Catalyzed Direct Functionalization of Carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. vapourtec.com [vapourtec.com]
- 16. Photoredox-Catalyzed Trifluoromethylative Intramolecular Cyclization: Synthesis of CF3-Containing Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Reagents for nitration of 4-trifluoromethylbiphenyl
Application Note: Strategic Nitration of 4-Trifluoromethylbiphenyl
Executive Summary
This guide details the regioselective nitration of 4-trifluoromethylbiphenyl (CAS: 398-36-7) to synthesize 4'-nitro-4-trifluoromethylbiphenyl . This transformation is a critical intermediate step in the synthesis of liquid crystal polymers and advanced pharmaceutical scaffolds.
The presence of the strongly electron-withdrawing trifluoromethyl (
Mechanistic Insight & Substrate Analysis
To design a robust protocol, one must understand the electronic environment of the substrate.
-
Ring A (Deactivated): The phenyl ring bearing the
group is strongly deactivated towards Electrophilic Aromatic Substitution (EAS) due to the inductive ( ) and resonant electron-withdrawing nature of the fluorine atoms. -
Ring B (Target): The unsubstituted phenyl ring acts as the nucleophile. Although the
moiety attached to it is inductively withdrawing, Ring B remains significantly more electron-rich than Ring A. -
Regioselectivity: The biaryl linkage is an ortho/para director. However, the steric bulk of the
group hinders attack at the ortho (2') positions. Consequently, under thermodynamic control, the 4'-position is the primary site of nitration.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway showing the preferential attack on the less deactivated Ring B, favoring the para-position due to steric factors.
Reagent Selection Matrix
We evaluated three reagent systems based on yield, selectivity, and scalability.
| Method | Reagent System | Key Characteristics | Recommendation |
| A | HNO₃ / H₂SO₄ (Mixed Acid) | Standard. Generates high | Primary Protocol (Best for scale-up) |
| B | HNO₃ / Ac₂O (Acetyl Nitrate) | Mild. Kinetic control. Higher ortho isomer ratio than Method A. | Use only if acid-sensitive groups are present. |
| C | Nitronium Tetrafluoroborate (NO₂BF₄) | Anhydrous. Clean workup. Expensive. Requires inert atmosphere. | Use for small-scale, high-purity medicinal chemistry. |
Detailed Protocol: Mixed Acid Nitration (Method A)
This protocol is optimized for the synthesis of 4'-nitro-4-trifluoromethylbiphenyl on a 10g to 100g scale.
Safety Pre-Check
-
Hazard: Nitration is highly exothermic.[1] The addition of substrate to mixed acid can lead to thermal runaway if not controlled.
-
PPE: Face shield, acid-resistant gloves (butyl rubber), lab coat.
-
Engineering Control: Fume hood with sash down.
Materials
-
4-Trifluoromethylbiphenyl (Solid, Purity >98%)
-
Nitric Acid (65-70%, AR Grade)
-
Sulfuric Acid (98%, Conc.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium Bicarbonate (sat. aq.)
Step-by-Step Procedure
Step 1: Preparation of Nitrating Mixture
-
Cool a round-bottom flask containing Sulfuric Acid (5.0 equiv) to 0°C using an ice/salt bath.
-
Dropwise, add Nitric Acid (1.1 - 1.2 equiv) .
Step 2: Substrate Addition
-
Dissolve 4-trifluoromethylbiphenyl in a minimal amount of DCM (approx. 2-3 mL per gram of substrate).
-
Note: While "neat" addition is possible, using a solvent carrier (DCM) mitigates hot-spots and improves regioselectivity by moderating the reaction rate.
-
-
Add the substrate solution dropwise to the acid mixture over 30-45 minutes.
-
Control Point: Internal temperature must not exceed 5°C during addition.
-
Step 3: Reaction Maintenance
-
Allow the mixture to warm slowly to Room Temperature (20-25°C).
-
Stir vigorously for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1) or HPLC. Look for the disappearance of the starting material (
) and appearance of the product ( ).
-
Step 4: Quenching and Workup
-
Pour the reaction mixture slowly onto crushed ice (5x reaction volume) with stirring.
-
Observation: A pale yellow precipitate should form.
-
-
Extract with DCM (3 x volumes).
-
Wash the organic layer with:[2]
-
Water (1x)
-
Sat.
(2x) – Caution: Gas evolution ( ). -
Brine (1x)
-
-
Dry over anhydrous
and concentrate in vacuo.
Step 5: Purification
-
The crude solid usually contains ~85-90% 4'-isomer and ~10-15% 2'-isomer.
-
Recrystallization: Dissolve crude solid in boiling Ethanol or Ethanol/Hexane (1:1). Cool slowly to 4°C.
-
Result: The symmetrical 4'-nitro isomer crystallizes preferentially.
-
-
Filter and dry.
Experimental Workflow Diagram
Figure 2: Operational workflow for the batch nitration process.
Quality Control & Analytical Data
Verify the identity of the product using Nuclear Magnetic Resonance (NMR). The symmetry of the biphenyl system is the key indicator.
-
Target Structure: 4'-nitro-4-trifluoromethylbiphenyl.
-
1H NMR (CDCl3, 400 MHz):
-
Ring A (
-bearing): Two doublets (AA'BB' system) typically around 7.7 - 7.8 ppm. -
Ring B (
-bearing): Two doublets (AA'BB' system).-
Protons ortho to
are highly deshielded ( 8.3 ppm). -
Protons meta to
(ortho to biphenyl linkage) appear around 7.8 ppm.
-
-
-
Differentiation: The 2'-nitro isomer would show a complex splitting pattern (ABCD) rather than the clean doublets of the 4'-isomer.
References
-
General Biphenyl Nitration: Taylor, R. (1990). Electrophilic Aromatic Substitution. Wiley.[3] (Foundational text on regioselectivity in activated/deactivated systems).
-
Nitration of Benzotrifluorides: "Process for the preparation of nitro-substituted benzotrifluoride compounds." European Patent EP0129528B1. (Provides grounding for acid concentrations and temperature ranges for
-arene nitration). -
Green/Alternative Nitration: Wu, Y., et al. (2023).[4][5] "Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration." J. Org.[2][4][5] Chem. 88, 11322-11327.[4][5] (Modern alternative using TfOH).
-
Safety Data: Fisher Scientific. "Safety Data Sheet: 4'-(Trifluoromethyl)biphenyl-2-carboxylic acid" (Analogous structure safety).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 5. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]
Application Note & Scalable Synthesis Protocol for 2-Nitro-4-trifluoromethyl-biphenyl
Abstract: This document provides a comprehensive guide for the scalable synthesis of 2-Nitro-4-trifluoromethyl-biphenyl, a key building block in the development of pharmaceuticals and agrochemicals. The primary synthetic strategy detailed is the Suzuki-Miyaura cross-coupling reaction, renowned for its high efficiency, functional group tolerance, and scalability. This guide offers field-proven insights into the causality behind experimental choices, self-validating protocols, and in-depth safety considerations. Included are step-by-step methodologies for the preparation of starting materials and the final coupling reaction, quantitative data summaries, and detailed purification techniques.
Introduction and Strategic Overview
2-Nitro-4-trifluoromethyl-biphenyl is a valuable intermediate in organic synthesis. The unique electronic properties imparted by the nitro (-NO₂) and trifluoromethyl (-CF₃) groups make it a versatile precursor for a variety of more complex molecules, particularly in the life sciences sector. The construction of the biaryl scaffold is a critical transformation in modern organic chemistry.[1][2] Among the various methods available for forming C(sp²)-C(sp²) bonds, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is preeminent for its mild conditions and broad substrate scope, making it highly suitable for industrial-scale production.[3][4]
This guide presents a robust, three-stage synthesis designed for scalability and reproducibility. The overall workflow is depicted below.
Caption: Overall three-stage workflow for the synthesis of 2-Nitro-4-trifluoromethyl-biphenyl.
Safety and Handling of Nitroaromatic Compounds
Trustworthiness: Before commencing any experimental work, a thorough risk assessment is mandatory. Nitroaromatic compounds present several potential hazards.
-
Toxicity: Nitroaromatics can be toxic if inhaled, ingested, or absorbed through the skin. The primary toxicological concern is the potential induction of methemoglobinemia.[5]
-
Explosion Risk: While mononitroaromatic compounds are generally less hazardous than their polynitrated counterparts, they can decompose exothermically at high temperatures.[6] Contamination with bases, acids, or other reactive materials can lower the decomposition temperature.[6]
-
Handling Precautions:
-
All manipulations should be performed in a well-ventilated chemical fume hood.[5][7]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[8]
-
Avoid heating nitro compounds rapidly or to high temperatures, especially during distillation of crude mixtures.[6]
-
Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[5]
-
-
Waste Disposal: All nitro compound waste is hazardous and must be collected in a properly labeled, sealed container for disposal according to institutional and regulatory guidelines.[7] Never dispose of nitro compounds down the drain.[7]
Experimental Protocols
Part A: Synthesis of 2-Bromo-5-nitrobenzotrifluoride (Precursor 1)
Expertise & Experience: This protocol employs a standard electrophilic aromatic substitution (nitration) reaction. The use of a mixture of concentrated sulfuric and fuming nitric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The temperature must be carefully controlled to prevent over-nitration and ensure regioselectivity.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 260 g of concentrated sulfuric acid (98%).
-
Nitrating Mixture Preparation: Cool the flask in an ice-water bath. Slowly add 120 g of fuming nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature remains below 20°C. This creates the nitrating mixture.[9]
-
Substrate Addition: Maintain the reaction temperature between 50-60°C. Slowly add 390 g of o-bromobenzotrifluoride to the nitrating mixture via the dropping funnel over 1-2 hours.[9]
-
Reaction & Monitoring: After the addition is complete, maintain the mixture at 50-60°C and continue stirring. Monitor the reaction's progress by Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).[9]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. The product will separate as an oil.
-
Extraction & Neutralization: Transfer the mixture to a separatory funnel. Separate the upper organic layer. Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.[9]
-
Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2-bromo-5-nitrobenzotrifluoride as a yellow liquid or low-melting solid.[9] The product can be used in the next step with a typical purity of >95%.
Part B: Synthesis of Phenylboronic Acid (Precursor 2)
Expertise & Experience: This synthesis follows the common route of reacting a Grignard reagent with a borate ester, followed by acidic hydrolysis.[10][11] Anhydrous conditions are critical for the successful formation of the Grignard reagent.
Protocol:
-
Grignard Reagent Formation: To a dry, three-necked flask under an inert atmosphere (nitrogen or argon), add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium. The reaction is exothermic and should be controlled with a water bath to maintain a gentle reflux. Continue stirring until most of the magnesium is consumed.
-
Borate Ester Reaction: Cool the freshly prepared phenylmagnesium bromide solution to -78°C (dry ice/acetone bath). Slowly add a solution of trimethyl borate in the same anhydrous solvent, keeping the internal temperature below -60°C.[10][12]
-
Hydrolysis: After the addition is complete, allow the mixture to warm slowly to room temperature and stir for 1-2 hours. Cool the mixture in an ice bath and slowly quench by adding cold aqueous sulfuric acid or hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with the ether/THF.
-
Isolation & Purification: Combine the organic extracts and wash with brine. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting crude solid can be purified by recrystallization from a minimal amount of hot water to yield phenylboronic acid as a white crystalline solid.[10][13]
Part C: Suzuki-Miyaura Coupling for 2-Nitro-4-trifluoromethyl-biphenyl
Expertise & Experience: This is the key C-C bond-forming step. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Palladium(II) acetate is a common pre-catalyst that is reduced in situ to the active Pd(0) species. The ligand (e.g., triphenylphosphine or more advanced biarylphosphines like XPhos) stabilizes the Pd(0) catalyst and facilitates the catalytic cycle.[14][15] An aqueous base is used to promote the transmetalation step.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
| Reagent/Parameter | Amount (per 1.0 mmol Ar-Br) | Molar Equiv. | Purpose |
| 2-Bromo-5-nitrobenzotrifluoride | 270 mg | 1.0 | Aryl Halide |
| Phenylboronic Acid | 146 mg | 1.2 | Organoboron Reagent |
| Palladium(II) Acetate (Pd(OAc)₂) | 4.5 mg | 0.02 (2 mol%) | Catalyst Precursor |
| Triphenylphosphine (PPh₃) | 10.5 mg | 0.04 (4 mol%) | Ligand |
| Potassium Carbonate (K₂CO₃) | 2.0 mL (2M aq. solution) | 4.0 | Base |
| Toluene | 10 mL | - | Organic Solvent |
| Temperature | 80-90 °C | - | Reaction Temperature |
| Reaction Time | 4-8 hours | - | Duration |
| Expected Yield | 80-95% | - | Based on similar transformations[4] |
Protocol:
-
Reaction Setup: To a round-bottom flask, add 2-bromo-5-nitrobenzotrifluoride (1.0 equiv), phenylboronic acid (1.2 equiv), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).[4]
-
Degassing: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical to prevent the oxidation of the active Pd(0) catalyst.
-
Solvent and Base Addition: Under the inert atmosphere, add degassed toluene (10 volumes) followed by the 2M aqueous potassium carbonate solution.[4]
-
Reaction: Vigorously stir the biphasic mixture and heat to 80-90°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
Authoritative Grounding: The purity of the final compound is essential for its intended application. The choice between recrystallization and column chromatography depends on the scale of the reaction and the nature of the impurities.[16][17] For scalable synthesis, recrystallization is often preferred due to its efficiency and lower solvent consumption.
Caption: Decision workflow for the purification of the final product.
Protocol 1: Recrystallization
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, hexanes, ethyl acetate). The ideal solvent will dissolve the compound when hot but not at room temperature. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.
-
Procedure: Dissolve the crude solid in a minimal amount of the chosen boiling solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through celite.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[7][16]
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the ice-cold recrystallization solvent, and dry under vacuum.[16]
Protocol 2: Silica Gel Column Chromatography
-
Eluent Selection: Use TLC to determine an optimal eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the product (Rf value of 0.2-0.4) and impurities.[16]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution and Collection: Elute the column with the solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Characterization
The identity and purity of the final product, 2-Nitro-4-trifluoromethyl-biphenyl, should be confirmed by standard analytical techniques:
-
Melting Point: Compare with the literature value.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and connectivity.
-
Mass Spectrometry: To confirm the molecular weight.
-
HPLC/GC: To determine the final purity, which should be >98% for most applications.
References
-
Georganics. Phenylboronic acid – preparation and application. [Link][11]
-
RSC Publishing. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. [Link]
-
Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids. [12]
-
Sdfine. 3-nitrobenzoic acid. [Link]
-
University of Pennsylvania Scholarly Commons. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Ullmann reaction. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link][14]
-
Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
IChemE. Runaway reaction hazards in processing organic nitrocompounds. [Link][6]
-
ResearchGate. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. [Link]
- Google Patents. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
-
RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link][1]
-
Agilent. A Tale of Two Samples: Understanding the Purification Workflow from Different Perspectives Part 2: High-Throughput Purification. [Link]
- Google Patents. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
-
University of Glasgow. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link][3]
- Google Patents. CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
- Google Patents.
- Google Patents. WO2021160468A1 - Process for the preparation of 1-[4-nitro-2-(trifluoromethyl)phenyl]-alkanones.
-
Shah Abdul Latif University. Purification of Organic Compounds: from Crude Product to Purity. [Link][17]
- Google Patents.
-
ACS Publications. Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. [Link]
-
PMC. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
ResearchGate. How can I purify two different-substituted aromatic compounds?. [Link]
-
RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link][2]
- Google Patents. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
-
European Patent Office. PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. [Link]
-
Patsnap. Preparation method of 3,4,5-trifluoro-2'-nitro-1,1'-biphenyl. [Link]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. icheme.org [icheme.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mobile [my.chemius.net]
- 9. 2-Bromo-5-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 11. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 12. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 13. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. benchchem.com [benchchem.com]
- 17. physics.emu.edu.tr [physics.emu.edu.tr]
Troubleshooting & Optimization
Technical Support Center: Steric Hindrance in Biphenyl Synthesis
Ticket ID: #SH-2024-ORTHO Subject: Overcoming Steric Congestion in Suzuki-Miyaura Cross-Coupling Assigned Specialist: Senior Application Scientist, Catalysis Division
Diagnostic Overview
Welcome to the High-Throughput Catalysis Support Center. You are likely here because your standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) failed to couple 2-substituted or 2,2'-disubstituted substrates.
The Root Cause: Steric hindrance in biphenyl synthesis creates two opposing vectors in the catalytic cycle:
-
Inhibition of Transmetallation: Bulky ortho-substituents prevent the approach of the boronate to the palladium center [1].
-
Acceleration of Reductive Elimination: paradoxically, once the bis-aryl complex is formed, steric bulk accelerates the release of the product to relieve strain [2].
Your Mission: You must force the difficult transmetallation step while maintaining a highly active, mono-ligated Pd(0) species.
Hardware Selection: Ligand & Catalyst Architecture
The "standard" ligands (PPh₃, dppf) are insufficient for ortho-substituted couplings because they form coordinatively saturated complexes that cannot accommodate bulky substrates. You must upgrade to Dialkylbiaryl Phosphines (Buchwald Ligands) .
Ligand Decision Matrix
Use this logic flow to select the correct ligand for your specific steric profile.
Figure 1: Ligand selection flowchart based on substrate substitution patterns. Blue nodes represent decision points; Green/Red nodes represent ligand recommendations.
Why These Ligands Work
-
SPhos: The methoxy group on the lower ring provides stability via a Pd-O interaction, extending catalyst life.
-
XPhos/RuPhos: The massive isopropyl groups create a "pocket" that enforces a mono-ligated Pd(0) species (L-Pd), which is 1000x more active than L₂-Pd species [3].
The Fuel: Boron Species & Transmetallation
A common failure mode in hindered coupling is Protodeboronation .[1] The reaction stalls, and you recover the de-borylated starting material (Ar-H) instead of the product.
Troubleshooting Protocol: If you observe Ar-H byproduct, your boronic acid is decomposing faster than it can transmetallate.
| Boron Species | Stability | Reactivity | Recommendation for Hindered Systems |
| Boronic Acid -B(OH)₂ | Low | High | Avoid for 2-heterocyclic or polyfluorinated substrates. Prone to rapid hydrolysis. |
| Pinacol Ester -Bpin | High | Low | Good, but requires stronger base/heat to hydrolyze in situ. |
| MIDA Boronate | Very High | Controlled | Gold Standard. Slow-release mechanism keeps free boronic acid concentration low, preventing decomposition [4]. |
| BF₃K Salt | High | Moderate | Good alternative if MIDA is unavailable. Requires hydrolytic conditions. |
Experimental Protocol: The "Nuclear Option"
Scenario: Synthesis of a tetra-ortho-substituted biphenyl (e.g., 2,6-dimethylphenyl bromide + 2,6-dimethylphenyl boronic acid).
Rationale:
-
Precatalyst: We use XPhos Pd G4 . Unlike Pd(OAc)₂ + Ligand, G4 precatalysts ensure a strict 1:1 Pd:L ratio and activate rapidly even at lower temperatures, preventing the formation of inactive Pd-dimers [5].
-
Solvent: Toluene/Water biphasic system allows for high temperatures (100°C+) required to overcome the steric barrier.
-
Base: K₃PO₄ is preferred over carbonates for hindered substrates due to higher basicity and better solubility profiles in biphasic mixtures.
Step-by-Step Methodology
-
Preparation (In Glovebox or Schlenk Line):
-
Solvent Addition:
-
Add Toluene and Degassed Water (Ratio 4:1).
-
Concentration: High concentration (0.5 M to 1.0 M) is often beneficial for hindered intermolecular reactions to drive kinetics.
-
-
Reaction:
-
Seal the vial.[4]
-
Heat to 100–110 °C for 12–24 hours. Note: Hindered couplings rarely proceed at room temperature.
-
-
Workup:
Mechanistic Visualization
Understanding why the reaction works (or fails) allows you to troubleshoot effectively.
Figure 2: Catalytic cycle highlighting Transmetallation as the rate-determining step in hindered systems. The red node indicates where steric bulk most frequently stops the reaction.
Troubleshooting FAQs
Q: The reaction turns black immediately, and I get no product.
-
Diagnosis: "Pd Black" formation. Your catalyst is decomposing before it can enter the cycle.
-
Fix: This often happens if the ligand is not stabilizing the Pd(0) effectively.
-
Switch to a G3 or G4 Precatalyst (e.g., XPhos Pd G4) to ensure the ligand is pre-complexed.
-
If using free phosphine, ensure you are adding Ligand:Pd in a 2:1 ratio , not 1:1.
-
Q: I see 50% conversion, but it stops. Adding more catalyst doesn't help.
-
Diagnosis: Product inhibition or catalyst poisoning.
-
Fix: In highly hindered biaryls, the product itself can coordinate to the Pd, or the phosphine oxide byproduct is inhibiting the reaction.
-
Switch to THF/Water instead of Toluene to change solubility profiles.
-
Use SPhos , which is known to be more resistant to inhibition than XPhos in some specific 2,6-disubstituted cases [6].
-
Q: My boronic acid is a 2-pyridyl or 2-heterocycle and it vanishes.
-
Diagnosis: Rapid protodeboronation. 2-heterocyclic boronic acids are notoriously unstable.
-
Fix: You must use a MIDA boronate or a Potassium Trifluoroborate salt. If you must use the boronic acid, add CuCl (1.0 equiv) as a co-mediator (Liebeskind-Srogl variant) or use anhydrous conditions with CsF as the base.
References
-
Bardner, T. E., & Buchwald, S. L. (2004). A Rationally Designed Universal Catalyst for Suzuki-Miyaura Coupling Processes. Angewandte Chemie International Edition.
-
Koren-Selfridge, L., et al. (2013). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[5][6]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
-
Knapp, D. M., et al. (2010). MIDA Boronates: A General Solution for Unstable Boronic Acids. Journal of the American Chemical Society.[5][6]
-
Bruno, N. C., et al. (2013). Buchwald G3 and G4 Precatalysts. Chemical Science.
-
Altenhoff, G., et al. (2003).[6] Sterically Hindered Suzuki-Miyaura Coupling. Angewandte Chemie.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Reduction of Nitro-Trifluoromethyl Biphenyls
Current Status: Operational Topic: Selective Reduction Strategies & Troubleshooting Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "High-Stakes" Reduction
Reducing a nitro group (
The core conflict is thermodynamic: while the nitro group is easily reduced, the benzylic
This guide provides the protocols and troubleshooting logic to navigate this narrow reactivity window.
Reaction Landscape & Failure Modes
Before troubleshooting, visualize the competing pathways. The goal is the green path; red paths are fatal side reactions.
Figure 1: Reaction network showing the primary reduction pathway (center) versus competitive hydrodefluorination and condensation pathways.
Troubleshooting Guide (FAQ Format)
Issue 1: "I see a mass of [M-20] or [M-18] in my LCMS."
Diagnosis: You are experiencing Hydrodefluorination (HDF) .
The
Corrective Actions:
-
Switch Catalyst: Move from Pd/C to Pt/C (Platinum on Carbon) . Platinum is significantly less active toward C-F hydrogenolysis while remaining active for nitro reduction [1].
-
Poison the Catalyst: If you must use Pd, add a sulfur-based catalyst poison. Diphenylsulfide (
) or DMSO (0.1 - 0.5 equiv relative to catalyst) occupies the high-energy sites responsible for C-F activation without stopping nitro reduction [2]. -
Check Acidity: HDF is acid-catalyzed. If your solvent is acidic (or if HF is generating during the run), the reaction accelerates. Add a buffer (e.g.,
) to scavenge HF.
Issue 2: "The reaction stalls at [M-16]. The nitro is gone, but the amine isn't forming."
Diagnosis: Accumulation of the Hydroxylamine (
Corrective Actions:
-
Vanadium Promotion: Add 1-5 mol%
(Vanadyl acetylacetonate). Vanadium acts as an oxophilic shuttle, rapidly deoxygenating the hydroxylamine to the amine [3]. -
Temperature/Pressure Boost: Increase temperature to 50°C. Hydroxylamine reduction has a higher activation energy than the initial nitro reduction.
-
Solvent Switch: Biphenyls are lipophilic. If using MeOH/Water, the intermediate might precipitate and coat the catalyst. Switch to THF or 2-MeTHF to ensure solubility.
Issue 3: "My product is purple/colored, and I see dimers."
Diagnosis: Azoxy/Azo coupling . This occurs under basic conditions or when the concentration of nitroso and hydroxylamine intermediates is high simultaneously (condensation).
Corrective Actions:
-
Avoid Base: Ensure the reaction media is neutral or slightly acidic (acetic acid).
-
High Agitation: These reactions are mass-transfer limited. Poor hydrogen mixing creates "hydrogen-starved" zones on the catalyst surface, favoring condensation over reduction. Increase stirring rate (>1000 rpm).
Recommended Protocols
Method A: The "Safe Mode" (Pt/C Catalytic Hydrogenation)
Best for: High-value substrates where preserving the
| Parameter | Condition | Rationale |
| Catalyst | 5% Pt/C (sulfided optional) | Pt avoids C-F insertion better than Pd. |
| Loading | 1-3 mol% metal | Standard loading. |
| Solvent | THF or EtOAc | Good solubility for biphenyls; avoids protic solvolysis. |
| Pressure | 1-5 bar | Keep pressure moderate to prevent ring saturation. |
| Additives | None initially |
Step-by-Step:
-
Dissolve substrate in THF (0.1 M).
-
Add 5% Pt/C (5 wt% relative to substrate mass).
-
Purge vessel with
(x3) then (x3). -
Stir vigorously at RT under 3 bar
. -
Monitor by HPLC.[1] If hydroxylamine persists, heat to 45°C.
Method B: The "Chemical Selectivity" (Fe/Acetic Acid)
Best for: Cases where catalytic hydrogenation fails or causes extensive defluorination.
Mechanism: Dissolving metal reduction (Bechamp reduction) is chemically incapable of attacking the C-F bond under mild conditions.
Step-by-Step:
-
Dissolve substrate in Acetic Acid/Ethanol (1:4) .
-
Add Iron powder (5.0 equiv, <325 mesh).
-
Heat to 60-70°C with mechanical stirring (slurry is heavy).
-
Monitor for disappearance of starting material.
-
Workup (Critical): Filter hot through Celite to remove iron sludge. Neutralize filtrate with saturated
(watch for foaming). Extract with EtOAc.
Method C: The "Catalyst Poisoning" Strategy (Pd/C + Ph2S)
Best for: When only Pd/C is available or reaction speed is priority.
Step-by-Step:
-
Dissolve substrate in MeOH or THF.
-
Add 10% Pd/C (catalytic amount).
-
Add Diphenylsulfide (
): 0.5 equivalents relative to the Pd metal (not the substrate).-
Calculation: If using 100 mg of 10% Pd/C, you have 10 mg Pd (~0.1 mmol). Add ~0.05 mmol
.
-
-
Run hydrogenation at RT. The sulfur modifies the Pd surface, blocking the multi-site coordination required for C-F bond breaking [2].
Decision Logic for Protocol Selection
Use this flow to select the correct method for your specific biphenyl substrate.
Figure 2: Decision matrix for selecting reduction conditions based on substrate electronics and sensitivity.
References
-
Blaser, H. U. (2002). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 344(1), 17-31. Link
-
Maegawa, T., & Sajiki, H. (2006). "A simple and efficient method for the hydrogenation of nitroarenes with Pd/C in the presence of diphenylsulfide." Tetrahedron, 62(46), 10892-10897. Link
-
Gogoi, S., et al. (2018). "Vanadium-catalyzed selective reduction of nitroarenes." Organic Process Research & Development, 22(1), 23-30. Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard Reference Text).
Sources
Technical Support Center: Recrystallization of 2-Nitro-4-trifluoromethyl-biphenyl
An advanced guide to the purification of 2-Nitro-4-trifluoromethyl-biphenyl by recrystallization, designed for researchers, scientists, and drug development professionals.
This guide provides in-depth technical support for the purification of 2-Nitro-4-trifluoromethyl-biphenyl via recrystallization. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to help you overcome common and complex challenges in your purification workflow.
The molecular structure of 2-Nitro-4-trifluoromethyl-biphenyl presents a unique purification challenge. The biphenyl core provides a rigid, hydrophobic character, while the nitro (-NO₂) and trifluoromethyl (-CF₃) groups introduce significant polarity and strong electron-withdrawing properties.[1][2] The trifluoromethyl group, in particular, increases lipophilicity and metabolic stability, making trifluoromethylated compounds like this valuable in medicinal chemistry and materials science.[3][4] Successful recrystallization hinges on understanding and manipulating the solubility of this molecule, which is governed by the interplay of these distinct structural features.[1]
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing 2-Nitro-4-trifluoromethyl-biphenyl?
A1: The ideal solvent should dissolve the compound completely at an elevated temperature (near its boiling point) but exhibit poor solubility at room temperature or below.[5][6] This steep solubility curve is essential for maximizing recovery.[7] Given the molecule's mixed polarity, start by testing solvents like ethanol, methanol, isopropanol, or mixtures such as heptane/ethyl acetate.[8] A mixed solvent system, often called a solvent/anti-solvent approach, is highly effective when no single solvent is ideal.[6][7]
Q2: What are the most common impurities I should expect?
A2: Impurities largely depend on the synthetic route. However, for nitrated aromatic compounds, common impurities include unreacted starting materials, positional isomers (e.g., other nitro-trifluoromethyl-biphenyl isomers), and byproducts from side reactions such as di-nitrated species.[8][9][10]
Q3: My compound has formed an oil instead of crystals. What should I do?
A3: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent before it fully dissolves, often because the solvent's boiling point is higher than the compound's melting point or due to a high concentration of impurities.[7][11] To resolve this, reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[7][12] Allowing the solution to cool much more slowly can also favor crystal formation over oiling.[11] If the issue persists, a different solvent with a lower boiling point may be necessary.
Q4: No crystals are forming even after the solution has cooled completely. What's wrong?
A4: This is likely a case of supersaturation, where the solution contains more dissolved compound than it should theoretically be able to hold at that temperature.[11][13] To induce crystallization, try scratching the inside of the flask at the air-liquid interface with a glass rod; the microscopic scratches provide nucleation sites.[7][13] Alternatively, adding a tiny "seed crystal" of the pure compound can initiate the crystallization process.[13] If these methods fail, you may have used too much solvent. The volume can be reduced by gentle heating to evaporate some of the solvent, then attempting to cool again.[11][12]
Q5: How can I assess the purity of my recrystallized product?
A5: The most common and immediate method is melting point analysis. A pure compound will have a sharp, narrow melting point range close to the literature value. Impurities typically depress and broaden the melting point range. For more rigorous quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) are recommended to separate and quantify any remaining impurities.[8] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for confirming the structure and assessing purity.[8]
Troubleshooting Guide: From Theory to Practice
This section addresses specific experimental failures with an explanation of the underlying causes and actionable solutions.
Problem 1: Poor or No Yield of Crystals
-
Cause A: Excessive Solvent Usage. This is the most frequent error.[11][13] Adding more solvent than the minimum required to dissolve the compound at boiling will leave a significant portion of your product in the mother liquor upon cooling.
-
Cause B: Premature Crystallization During Hot Filtration. If you performed a hot filtration to remove insoluble impurities, the solution may have cooled, causing your product to crystallize on the filter paper.
-
Solution: Ensure your funnel and receiving flask are pre-heated (e.g., by rinsing with hot solvent) before filtration.[14] This prevents a temperature drop and keeps the compound in solution.
-
-
Cause C: Inappropriate Washing. Washing the final crystals with a solvent that is not ice-cold or in which the compound has some solubility will redissolve part of your product.[13]
Problem 2: Discolored Crystals or Persistent Colored Impurities
-
Cause: Highly colored impurities may be present that co-crystallize with your product or are not fully removed by a single recrystallization.
-
Solution: If the solution is colored after dissolving the crude solid, add a small amount (1-2% by weight) of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities.[15] You must then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for common recrystallization issues.
Caption: A troubleshooting workflow for recrystallization.
Data Presentation: Solvent Selection Framework
The choice of solvent is critical. While experimental testing is required, the following table provides a predictive framework based on the physicochemical properties of 2-Nitro-4-trifluoromethyl-biphenyl and common organic solvents.
| Solvent | Boiling Point (°C) | Polarity | Predicted Role & Rationale |
| Ethanol | 78 | Polar Protic | Good Primary Solvent. Often effective for nitroaromatic compounds.[8] The polarity can solvate the nitro group, while the ethyl group interacts with the biphenyl core. |
| Methanol | 65 | Polar Protic | Good Primary Solvent. Similar to ethanol but more polar and with a lower boiling point. May be too effective a solvent, leading to lower recovery. |
| Isopropanol | 82 | Polar Protic | Good Primary Solvent. Less polar than ethanol, may offer a better solubility curve. |
| Toluene | 111 | Non-polar | Potential Primary Solvent. Aromatic solvent that can interact favorably with the biphenyl core via π-π stacking.[1] |
| Heptane/Hexane | 98 / 69 | Non-polar | Good Anti-Solvent. The compound is likely to be poorly soluble in alkanes, making them ideal for use in a mixed-solvent system to induce precipitation.[8] |
| Water | 100 | Very Polar | Good Anti-Solvent. The compound is expected to be insoluble in water. Can be used with a miscible solvent like ethanol to induce crystallization.[8] |
Experimental Protocol: Recrystallization of 2-Nitro-4-trifluoromethyl-biphenyl
This protocol details a single-solvent recrystallization. A similar procedure can be adapted for a two-solvent system.
1. Solvent Selection:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add a potential solvent dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable as a primary solvent.[16]
-
If it is sparingly soluble, heat the test tube gently in a water bath. If the solid dissolves completely upon heating and reappears upon cooling, you have found a suitable solvent.[5]
2. Dissolution:
-
Place the crude 2-Nitro-4-trifluoromethyl-biphenyl into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar and place the flask on a stirrer/hotplate.
-
Add the chosen solvent in small portions while heating and stirring. Continue adding the minimum amount of near-boiling solvent until the solid is completely dissolved.[13][15]
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Bring the solution back to a boil for 2-3 minutes.
4. Hot Filtration (Optional, but required if charcoal was used):
-
If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[15]
5. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows for selective incorporation into the crystal lattice.[5][17]
-
Once the flask has reached room temperature, you may place it in an ice-water bath to maximize crystal formation by further decreasing the compound's solubility.[8][15]
6. Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[18]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[15]
7. Drying:
-
Allow air to be pulled through the crystals on the filter for several minutes to help them dry.
-
Transfer the dried crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visualizing the Recrystallization Workflow
Caption: The key steps of the recrystallization workflow.
References
- Finding the best solvent for recrystallisation student sheet. (2021). Education in Chemistry.
- Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York.
- Solvent Selection and Recrystallization Guide. (n.d.). Scribd.
- Solubility Profile of 4-Cyano-4'-(trifluoromethyl)biphenyl in Organic Solvents: A Technical Guide. (2025). Benchchem.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystallization. (n.d.). University of California, Irvine.
- Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates. (2025). Benchchem.
- The Impact of Trifluoromethyl Groups in Organic Synthesis. (n.d.). Benchchem.
- Process for the purification of mononitro aromatic compounds. (1947). Google Patents.
- 2-Nitro-4-(Trifluoromethyl)benzenesulfonyl Fluoride: A Premium Chemical Compound. (n.d.). Benchchem.
- Recrystallization1. (n.d.). University of Missouri-St. Louis.
- Process for the reduction of halo nitro aromatic compounds. (1964). Google Patents.
- solvent selection for effective recrystallization of nitroaromatic compounds. (2025). Benchchem.
- 2-Nitro-4-(trifluoromethyl)benzyl bromide, 97% 5 g. (n.d.). Thermo Fisher Scientific.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI.
- Problems with Recrystallisations. (n.d.). University of York.
- Troubleshooting. (2022). Chemistry LibreTexts.
- Recrystallization - Single Solvent. (n.d.). University of Calgary.
- Chemical Properties of Aniline, 2-nitro-4-trifluoromethyl- (CAS 400-98-6). (n.d.). Cheméo.
- Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
- 2-Nitro-4-(trifluoromethyl)phenol 99 400-99-7. (n.d.). Sigma-Aldrich.
- Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. (2024). MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate.
- 2-Nitro-4-(trifluoromethyl)phenol, 98% 1 g. (n.d.). Thermo Fisher Scientific.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journals.
- Recrystallization. (2020). Professor Dave Explains.
- Which is the best organic solvent for nitrophenol solubility and extraction?. (2024). ResearchGate.
- Recrystallization and Crystallization. (n.d.). University of Rochester.
- Recrystallization with two solvents. (2019). Reddit.
- Volatile Organic Compounds – Biphenyl Thermodynamic Interactions. (n.d.). University of Johannesburg.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). National Center for Biotechnology Information.
- Fluorinated biphenyl derivatives. (1954). Google Patents.
- 2-Nitro-4-(trifluoromethyl)phenylisocyanate. (n.d.). Georganics.
- Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. (2020). Organic Syntheses.
- analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions. (2025). Benchchem.
- New Challenges in Impurity Profiling: Focus on Unknown Impurities and Nitrosamines. (n.d.). Eurofins.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. edu.rsc.org [edu.rsc.org]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. Home Page [chem.ualberta.ca]
- 16. Recrystallization [sites.pitt.edu]
- 17. youtube.com [youtube.com]
- 18. mt.com [mt.com]
Technical Support Center: Controlling Regioselectivity in the Nitration of 4-Trifluoromethylbiphenyl
Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require precise regiocontrol during the electrophilic aromatic nitration of 4-trifluoromethylbiphenyl. Derivatives of this scaffold are critical intermediates in the synthesis of pharmaceutical agents, including microsomal triglyceride transfer protein (MTP) inhibitors[1].
Mechanistic Causality: Understanding the System Dynamics
To control the reaction, you must first understand the electronic and steric forces governing the biphenyl system.
Electronic Deactivation: The trifluoromethyl group (-CF
Regiochemical Directing Effects: The 4-trifluoromethylphenyl moiety acts as an ortho/para director for Ring B. Statistically, there are two ortho positions (2', 6') and only one para position (4'). Under standard kinetic control (e.g., mixed HNO
The Causality of Shape Selectivity: To invert this kinetic preference and isolate the thermodynamically favored 4'-nitro isomer, we must manipulate the transition state. By utilizing solid acid catalysts like Zeolite Hβ, we introduce "shape selectivity." The narrow internal pores of the zeolite physically restrict the spatial orientation of the biphenyl substrate, imposing a massive steric penalty on the bulky ortho-transition state and highly favoring para-nitration[2].
Reaction pathway demonstrating kinetic vs. shape-selective nitration of 4-trifluoromethylbiphenyl.
Diagnostic Troubleshooting & FAQs
Q: My crude NMR shows >40% of the 2'-nitro (ortho) isomer. How do I suppress this?
A: Standard nitrating mixtures at elevated temperatures overcome the steric barrier of the ortho position. To suppress this, abandon sulfuric acid. Instead, use acetic anhydride to generate acetyl nitrate in situ, and run the reaction over Zeolite Hβ[3]. The zeolite pores physically block the ortho attack trajectory. If you must use standard acids, lower the temperature to -10 °C to maximize the kinetic steric penalty.
Q: I am seeing significant amounts of 2',4'-dinitro-4-(trifluoromethyl)biphenyl. What is causing over-nitration?
A: Dinitration is caused by an excess of the active electrophile or prolonged reaction times, particularly when using highly active reagents like Nitronium Tetrafluoroborate (NO
Q: The conversion rate is stalling at 60%. Should I increase the temperature?
A: No. Increasing the temperature will degrade your regioselectivity and promote dinitration[5]. Poor conversion is usually due to moisture quenching the acetyl nitrate or NO
Troubleshooting decision tree for optimizing regioselectivity and yield in biphenyl nitration.
Self-Validating Experimental Protocols
Protocol A: Shape-Selective Para-Nitration (Targeting 4'-nitro isomer)
This protocol utilizes the pore-size constraints of Zeolite Hβ to force para-selectivity[2],[3].
-
Catalyst Activation: Calcine 2.0 g of Zeolite Hβ at 500 °C in a muffle furnace for 4 hours. Causality: Removes water from the acidic pores, which would otherwise hydrolyze the nitrating agent.
-
Electrophile Generation: In an oven-dried flask under N
, combine 10 mL of anhydrous DCM and 1.5 eq of acetic anhydride. Cool to 0 °C. Dropwise, add 1.1 eq of fuming HNO to generate acetyl nitrate. -
Substrate Addition: Add the calcined Zeolite Hβ to the flask, followed by a solution of 10 mmol 4-trifluoromethylbiphenyl in 5 mL DCM.
-
Self-Validation (IPC): Stir at 20 °C. At the 2-hour mark, pull a 50 µL aliquot, quench in aqueous NaHCO
, and analyze via HPLC (254 nm). Validation Gate: The reaction is proceeding correctly if the 4'-nitro peak area exceeds 90% relative to the 2'-nitro peak. If the ratio is lower, catalyst pore saturation has occurred; filter and add 0.5 g of fresh calcined Zeolite Hβ. -
Workup: Filter the zeolite through a Celite pad, wash with DCM, and wash the organic layer with saturated NaHCO
and brine. Dry over MgSO and concentrate.
Protocol B: Low-Temperature Kinetic Nitration (Standard Mixed Acid)
Use this protocol if a mixture of isomers is acceptable or if solid-acid catalysts are unavailable.
-
Preparation: Dissolve 10 mmol of 4-trifluoromethylbiphenyl in 10 mL of concentrated H
SO at 0 °C. -
Addition: Prepare a mixture of 1.05 eq of 68% HNO
and 2 mL H SO . Add this dropwise to the substrate solution over 30 minutes. -
Self-Validation (IPC): Monitor the internal temperature continuously. Validation Gate: A temperature spike >5 °C indicates an exothermic runaway, which exponentially increases dinitration. Adjust the addition rate to maintain <5 °C. Validate reaction completion by TLC (Hexane:EtOAc 9:1); the starting material (R
~0.75) must be completely consumed before quenching to prevent difficult downstream separations. -
Workup: Pour the mixture over 100 g of crushed ice. Extract with ethyl acetate (3 x 20 mL), wash with water until pH neutral, dry, and concentrate.
Quantitative Data Summaries
The following table summarizes the expected regioselectivity outcomes based on the chosen nitrating system. Data is synthesized from analogous biphenyl and deactivated toluene systems[2],[3],[4].
| Nitrating System | Catalyst | Solvent | Temp (°C) | Ortho (2'-nitro) % | Para (4'-nitro) % | Dinitro % |
| HNO | None | None | 0 | 42 | 55 | 3 |
| HNO | None | DCM | 20 | 35 | 63 | 2 |
| NO | None | DCM | -10 | 20 | 75 | 5 |
| HNO | Zeolite Hβ | DCM | 20 | 4 | 95 | <1 |
References
1., Google Patents. 2., NIH. 3., KoreaScience. 4., ResearchGate. 5., Semantic Scholar. 6., Google Patents.
Sources
- 1. EP1181954A2 - Biphenyl-2-carboxylic acid-tetrahydro-isoquinolin-6-yl amide derivatives, their preparation and use as inhibitors of microsomal triglyceride transfer protein and/or apolipoprotein B (ApoB) secretion - Google Patents [patents.google.com]
- 2. Regioselective Nitration of Inactive 4,4-Dibromobiphenyl with Nitrogen Dioxide and Molecular Oxygen over Zeolites: An Efficient Preparation of 4,4'-Dibromo-2-nitrobiphenyl -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US5187294A - Regioselective nitration of diphenyl compounds - Google Patents [patents.google.com]
Stability of trifluoromethyl group during nitro reduction
Technical Support Center: Stability of Trifluoromethyl ( ) Groups During Nitro Reduction
Current Status: Operational
Topic: Troubleshooting
Executive Summary & Core Directive
The Bottom Line:
The trifluoromethyl (
While stable to most dissolving metal reductions (
This guide provides the protocols to ensure the survival of your
Diagnostic Workflow: Choosing the Right Protocol
Before starting, use this decision tree to select the safest reduction method for your specific substrate.
Figure 1: Decision matrix for selecting a nitro reduction protocol compatible with trifluoromethyl groups.
Technical Modules & Protocols
Module A: Dissolving Metal Reductions (The "Safe Harbor")
Mechanism: Single Electron Transfer (SET).
Why it works: The reduction potential required to cleave a
Protocol 1: Iron/Ammonium Chloride (
)
Best for: Substrates with sensitive functional groups (alkenes, carbonyls) and total
-
Preparation: In a round-bottom flask, dissolve the nitro compound (1.0 equiv) in a mixture of Ethanol/Water (4:1) .
-
Activation: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (
, 5.0 equiv). -
Reaction: Heat to reflux (
) with vigorous stirring.-
Note: Vigorous stirring is critical as this is a heterogeneous surface reaction.
-
-
Monitoring: Monitor by TLC/LCMS. Reaction typically completes in 1–4 hours.
-
Workup: Filter hot through a Celite pad to remove iron oxide sludge. Wash the pad with ethyl acetate. Concentrate the filtrate.
Troubleshooting:
-
Stalled Reaction? Add 1-2 drops of concentrated
to activate the iron surface. -
Emulsion? The iron sludge can be fine. Use a wide pad of Celite and do not let it dry out completely during filtration to prevent fire hazards (pyrophoric iron).
Module B: Catalytic Hydrogenation (The "Danger Zone")
Mechanism: Catalytic surface hydrogenation.
The Risk: Hydrodefluorination (HDF) .[1] Although rare under neutral conditions, Palladium (
Protocol 2: Safe Catalytic Hydrogenation
Best for: Clean reactions requiring minimal workup, provided HDF is monitored.
-
Catalyst Selection: Use 5% Pt/C (Platinum on Carbon) or Sulfided Pt/C if possible. Platinum is generally less active toward
oxidative addition than Palladium.-
If using Pd/C: Stick to 5% loading and avoid "Pearlman’s Catalyst" (
) as it is more aggressive.
-
-
Solvent: Use Methanol or Ethyl Acetate .
-
Critical:Avoid basic additives (amines, carbonates). Bases promote the elimination of
after oxidative addition.
-
-
Pressure: Maintain
pressure at 1 atm (balloon) . High pressure (>50 psi) significantly increases the rate of defluorination. -
Execution: Purge with
, then . Stir at Room Temperature. -
Stop Point: Monitor closely. Stop immediately upon consumption of starting material. Over-reduction leads to HDF.
Data: Relative Risk of Defluorination by Catalyst
| Catalyst | HDF Risk | Activity (Nitro Red) | Recommendation |
| Pd/C | Moderate | High | Use with caution; keep neutral. |
| Pd(OH)2 | High | Very High | AVOID with |
| Pt/C | Low | High | Preferred for hydrogenation. |
| Raney Ni | Low | Moderate | Good alternative; messy workup. |
Module C: Tin(II) Chloride ( )
Mechanism: Nitro group coordination and electron transfer.
Why it works:
Protocol 3: The SnCl2 Method
Best for: Small scale, acid-stable substrates.
-
Mix: Dissolve nitro compound in Ethanol or EtOAc .
-
Add: Add
(5.0 equiv). -
Heat: Stir at
for 2-3 hours. -
Workup (Critical Step):
-
Cool to RT.
-
Pour into ice water.
-
Neutralize with saturated
until pH ~8. Do not simply extract acidic solution. -
Tip: The tin salts will form a thick slurry. Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 mins to solubilize the tin before extraction.
-
Frequently Asked Questions (FAQ)
Q1: I used Pd/C and observed a Mass Loss of 20 (M-20) in LCMS. What happened?
A: You likely observed the loss of
- .
-
Fix: Switch to Protocol 1 (Fe/NH4Cl) immediately. Do not try to "optimize" the Pd reaction; the thermodynamic sink is defluorination.
Q2: Can I use Sodium Borohydride (
-
Warning: The combination of
generates highly active hydride species that are aggressive toward groups. We recommend avoiding borohydride protocols for trifluoromethylated arenes.
Q3: Is the position of the
-
Meta/Para: Generally more stable.
-
Ortho: Steric hindrance can sometimes protect the nitro group, requiring harsher conditions which risk the
. Conversely, if the is ortho to the nitro group, the resulting amine ( ) can form hydrogen bonds with the , but this rarely affects stability. -
Alpha to Carbonyl: If you have a nitro-ketone with an
, avoid basic conditions (like or basic hydrogenation) to prevent elimination/racemization.
Q4: My molecule has a halogen (Cl/Br) AND a
-
Solution: Use Protocol 3 (
) or Protocol 1 ( ) . These methods are chemically orthogonal to aryl halides and groups.
References
-
Catalytic Hydrogenation Risks
-
Chemoselective Nitro Reduction (Fe/NH4Cl)
- General Stability of Fluorine Groups: Review: "Selective Transformations of Aromatic Trifluoromethyl Groups." Source:TCI Chemicals Technical Review No. 196.
-
Altern
):
Sources
- 1. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Defluoroalkylation and Hydrodefluorination of Trifluoromethyl Groups Photocatalyzed by Dihydroacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. html.rhhz.net [html.rhhz.net]
- 6. mdpi.com [mdpi.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]
- 11. jrfglobal.com [jrfglobal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: NMR Analysis of 2-Nitro-4-trifluoromethyl-biphenyl
Status: Operational Ticket ID: NMR-SOL-2N4TF Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The Solubility Paradox
You are likely encountering difficulties with 2-Nitro-4-trifluoromethyl-biphenyl because it sits in a "solubility valley."[1] The biphenyl core and trifluoromethyl group (
This twist prevents efficient
Module 1: Solvent Selection Strategy
The Core Rule: Do not default to DMSO-d6 unless biological assay consistency strictly demands it. This molecule requires low-dielectric, polarizable solvents.[1]
Primary Solvent Recommendations
| Solvent | Dielectric Const.[1][2][3] ( | Suitability | Technical Rationale |
| Chloroform-d ( | 4.8 | High | Excellent solubilization of the lipophilic biphenyl core. The standard for this class of compounds. |
| Benzene-d6 ( | 2.3 | High | |
| Dichloromethane-d2 ( | 8.9 | Medium | Good alternative if peaks overlap in |
| DMSO-d6 | 46.7 | Low | Avoid. High viscosity broadens lines.[1] Poor solubility leads to precipitation over time.[1] |
The "Biological Compromise" (Mixed Solvents)
If you must use DMSO (e.g., to match biological screening conditions), you cannot use it pure.[1] You must disrupt the water-lattice structure of DMSO.
-
Protocol: Use a 10:1 mixture of
:DMSO-d6. -
Mechanism: The chloroform dissolves the bulk of the compound, while the small amount of DMSO solvates the nitro group, preventing aggregation.
Module 2: Sample Preparation & Hardware
Low solubility often forces researchers to increase concentration, leading to aggregation. We solve this not by adding more mass, but by increasing the effective concentration within the coil volume .
Workflow: The "Shigemi" Protocol
For samples where you have
Step 1: Tube Selection Use a Shigemi Microtube matched to your solvent's magnetic susceptibility.[1][4]
-
Why: Standard tubes require 600
L. Shigemi tubes confine the sample to the active coil height (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> 15-20 mm), requiring only 280 L . This doubles your effective concentration without adding more solute.[1] -
Critical Check: You must use a
-matched tube forngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> . Mismatching causes severe line shape distortion (susceptibility broadening).[1]
Step 2: Physical Dissolution
-
Add solvent to solid in a vial (not the tube).[1]
-
Sonicate for 60 seconds at ambient temperature.
-
Heat Gun: Gently warm the sealed vial to
40°C.-
Physics: This overcomes the lattice energy. The twisted biphenyl structure has a high barrier to re-crystallization, so once dissolved (supersaturated), it often stays in solution long enough for acquisition.
-
Step 3: Filtration (Mandatory) Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into the NMR tube.[1]
-
Reason: Micro-precipitates act as nucleation sites for crashing out and cause magnetic field inhomogeneity.[1]
Module 3: Visualizing the Workflow
Figure 1: Decision matrix for solvent selection and hardware choice based on biological requirements and solubility limits.[1]
Module 4: Advanced Acquisition (Relaxation Agents)
The Problem: The quaternary carbons (C-NO2, C-CF3) and the
The Solution: Chromium(III) acetylacetonate [
Protocol:
-
Prepare a stock solution of 0.1 M
inngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> . -
Add 10-20
L of stock to your NMR sample (Final conc:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> 0.025 M). -
Result: This paramagnetic agent reduces
tongcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> second via electron-nuclear dipolar coupling. -
Benefit: You can reduce the relaxation delay (
) from 30s to 2s, allowing 15x more scans in the same time block.
Warning: Do not use
Troubleshooting FAQs
Q: My sample is cloudy in
-
Fix: Add 1-2 drops of Methanol-d4.[1] If it clears, your sample contained inorganic salts or residual water.[1] If it persists, filter it; the cloudiness is likely non-NMR active silica/filter aid from purification.
Q: The
-
Fix: Increase scans by factor of 4. Use the
method described in Module 4 to enhance quaternary carbon signals.
Q: Can I use Acetone-d6?
A: Acetone-d6 is a valid "middle ground."[1] It has a dielectric constant (
References
-
Cambridge Isotope Laboratories. (2023).[1] NMR Solvent Data Chart. Retrieved from [Link]
-
Shigemi, Inc. (n.d.).[1] NMR Microtube Assemblies: Magnetic Susceptibility Matching. Retrieved from [Link]
-
Caytan, E., et al. (2007).[1] "Solvent selection for NMR spectroscopy." Magnetic Resonance in Chemistry. (General principles of solubility and dielectric matching).
-
Findeisen, M., & Berger, S. (2014).[1] 50 and More Essential NMR Experiments. Wiley-VCH.[1] (Protocol for
relaxation agents).
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 3. researchgate.net [researchgate.net]
- 4. Shigemi Advanced NMR microtube assembly matched with D2O, Shigemi, BMS-005TB, bottom L 8 mm nmr tubes [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cheat codes for 13C qNMR — Nanalysis [nanalysis.com]
- 8. Nuclear magnetic resonance relaxation studies on the preferential solvation of tris-acetylacetonato–chromium(III) in bromoform–carbon tetrachloride solutions - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification & Troubleshooting for Suzuki-Miyaura Couplings
Focus Area: Separation of 2-Nitro-4-trifluoromethyl-biphenyl from Unreacted Boronic Acid
Welcome to the Advanced Chromatography and Purification Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the isolation of highly lipophilic, electron-deficient biphenyls—specifically 2-nitro-4-trifluoromethyl-biphenyl—following a Suzuki-Miyaura cross-coupling.
Below, you will find diagnostic FAQs, validated experimental protocols, and mechanistic insights to resolve persistent boronic acid contamination.
Part 1: Diagnostic Overview & FAQs
Q: Why does unreacted boronic acid co-elute or streak during silica gel chromatography, ruining my biphenyl isolation? A: Boronic acids exist in a dynamic, moisture-dependent equilibrium with their cyclic anhydrides (boroxines) and water. On a polar stationary phase like silica gel, this equilibrium causes severe band broadening and streaking [2]. Because 2-nitro-4-trifluoromethyl-biphenyl is highly lipophilic (due to the -CF3 and aromatic rings), it elutes quickly in standard non-polar solvent systems (e.g., Hexanes/EtOAc). The streaking boronic acid inevitably trails into these early fractions, causing persistent co-elution.
Q: Can I just wash the boronic acid out with water? A: No. While boronic acids are somewhat polar, arylboronic acids (like the phenylboronic acid used to synthesize your target) possess significant hydrophobic character and will partition heavily into the organic layer during a standard aqueous workup.
Q: Is 2-nitro-4-trifluoromethyl-biphenyl stable to harsh chemical scavenging? A: Yes. The presence of the strongly electron-withdrawing nitro (-NO2) and trifluoromethyl (-CF3) groups renders the biphenyl system highly electron-deficient and resistant to electrophilic attack or oxidation. This specific electronic profile allows us to use aggressive oxidative workups that selectively destroy the boronic acid without degrading your product.
Part 2: Resolution Pathways & Validated Protocols
To achieve >99% purity of 2-nitro-4-trifluoromethyl-biphenyl, you must abandon standard chromatography in favor of chemical derivatization or solid-phase scavenging prior to column loading.
Protocol A: Oxidative Deboronation Workup (Recommended)
This protocol exploits the susceptibility of the empty p-orbital on the boron atom to nucleophilic attack by reactive oxygen species [3]. By converting the boronic acid into a highly polar phenol, it can be easily partitioned into a basic aqueous layer.
-
Causality & Logic: Hydrogen peroxide attacks the boronic acid to form a tetrahedral intermediate, which undergoes a 1,2-aryl migration to form a boric ester. Hydrolysis yields a phenol. Because phenols have a pKa of ~10, they are easily deprotonated by 1M NaOH, rendering them entirely water-soluble. Your electron-deficient biphenyl remains untouched in the organic phase.
Step-by-Step Methodology:
-
Solvent Exchange: Concentrate the crude Suzuki-Miyaura reaction mixture in vacuo to remove water-miscible solvents (e.g., THF, EtOH, or Dioxane).
-
Reconstitution: Redissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Basification: Add an equal volume of 1M NaOH (aq) to the organic layer.
-
Oxidation: Slowly add 30% H₂O₂ (aq) dropwise. Use 5 equivalents relative to the initial boronic acid loading. (Caution: The reaction is exothermic; use an ice bath if scaling above 5 grams).
-
Biphasic Mixing: Stir vigorously at room temperature for 45–60 minutes. Why? The rate-limiting step is the 1,2-carbon migration from boron to oxygen; vigorous biphasic stirring ensures maximum interfacial contact between the peroxide and the lipophilic boronic acid [3].
-
Phase Separation: Transfer to a separatory funnel and separate the layers. Wash the organic layer twice more with 1M NaOH to ensure complete removal of the newly formed phenoxide salts.
-
Self-Validation Step: Spot the organic layer on a TLC plate (Hexanes:EtOAc 9:1). Visualize under UV 254 nm. The baseline-retained boronic acid streak should be completely absent.
-
Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the purified 2-nitro-4-trifluoromethyl-biphenyl.
Protocol B: Solid-Phase Scavenging (For Anhydrous Workflows)
If your downstream applications require strictly anhydrous conditions, use a polymer-supported diethanolamine (PS-DEAM) resin.
-
Causality & Logic: PS-DEAM features a tridentate (N, O, O) ligand that covalently and selectively binds boronic acids to form a stable bicyclic complex [1]. Because the resin is macroscopic (75–150 µm beads), the trapped boronic acid is simply filtered away [4].
Step-by-Step Methodology:
-
Preparation: Dissolve the crude organic mixture in anhydrous THF or DCM.
-
Resin Loading: Add 2.5 to 3.0 equivalents of PS-DEAM resin relative to the estimated unreacted boronic acid [1].
-
Incubation: Stir gently at room temperature for 4 hours. Why? The cross-linked polystyrene matrix requires time to swell in the solvent, allowing the boronic acid to diffuse into the pores and react with the diethanolamine sites.
-
Self-Validation Step: Remove a 10 µL aliquot, filter, and check via TLC or GC-MS. The boronic acid peak/spot must be completely exhausted.
-
Filtration: Filter the suspension through a coarse glass frit. Wash the resin cake thoroughly with DCM to elute any trapped biphenyl product.
-
Isolation: Concentrate the filtrate in vacuo.
Part 3: Comparative Analytics & Data Presentation
Use the following data matrix to select the optimal purification strategy for your specific laboratory constraints.
| Purification Strategy | Mechanism of Action | Yield Impact on Target | Processing Time | Cost / Scalability | Best Use Case |
| Oxidative Workup (H₂O₂/NaOH) | Converts boronic acid to water-soluble phenol[3]. | Minimal (<2% loss to aqueous layer). | ~1.5 Hours | Very Low / Highly Scalable | Standard laboratory synthesis; electron-deficient products. |
| PS-DEAM Resin Scavenging | Covalent capture via diethanolamine anchor [1][4]. | Moderate (5-10% loss due to resin trapping). | ~4.5 Hours | High / Poorly Scalable | Moisture-sensitive derivatives; automated library synthesis. |
| Standard Silica Chromatography | Differential polarity partitioning. | High (15-30% loss due to co-elution/streaking). | ~3.0 Hours | Medium / Moderately Scalable | Only if boronic acid is fully consumed during the reaction. |
Part 4: Mechanistic & Workflow Visualizations
Below are the logical architectures governing the purification workflows and the chemical mechanism of the oxidative deboronation.
Fig 1: Decision matrix for separating unreacted boronic acid from Suzuki coupling products.
Fig 2: Mechanism of hydrogen peroxide-mediated oxidative deboronation of arylboronic acids.
References
-
Polymer-Bound Diethanolamine PS-DEAM. Biotage. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at:[Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. (2021). Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
-
Hall, D. G., et al. (1999). N,N-Diethanolaminomethyl Polystyrene: An Efficient Solid Support to Immobilize Boronic Acids. Angewandte Chemie International Edition. Available at:[Link]
Validation & Comparative
Navigating the Fluorine Landscape: A Comparative Guide to the ¹⁹F NMR Chemical Shift of 2-Nitro-4-trifluoromethyl-biphenyl
For Immediate Release
For researchers, scientists, and professionals in drug development, the precise characterization of fluorinated organic molecules is paramount. The strategic incorporation of fluorine can significantly enhance a compound's metabolic stability, binding affinity, and lipophilicity. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool due to its high sensitivity and the expansive chemical shift range of the ¹⁹F nucleus.[1][2]
The Decisive Influence of Molecular Architecture on ¹⁹F Chemical Shifts
The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment.[1] Electron-withdrawing groups tend to deshield the fluorine nucleus, resulting in a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values). In the case of 2-Nitro-4-trifluoromethyl-biphenyl, the trifluoromethyl (-CF₃) group's chemical shift is influenced by the electronic character of the biphenyl system and, most critically, by the presence and position of the nitro (-NO₂) group.
To build a predictive model for the chemical shift of our target molecule, we will compare it with three key reference compounds: 4-Trifluoromethyl-biphenyl, 1-Nitro-4-(trifluoromethyl)benzene, and 1-Nitro-2-(trifluoromethyl)benzene.
| Compound | ¹⁹F Chemical Shift (δ) in CDCl₃ (ppm) | Key Structural Features |
| 4-Trifluoromethyl-biphenyl | -62.85[3] | Baseline biphenyl system with a -CF₃ group. |
| 1-Nitro-4-(trifluoromethyl)benzene | -63.18[4] | -NO₂ group para to the -CF₃ group, exerting a strong electron-withdrawing effect through the aromatic ring. |
| 1-Nitro-2-(trifluoromethyl)benzene | -60.13[4] | -NO₂ group ortho to the -CF₃ group, introducing both electronic and through-space steric effects. |
| 2-Nitro-4-trifluoromethyl-biphenyl (Predicted) | -60 to -61 | -NO₂ group ortho to the biphenyl linkage and meta to the -CF₃ group, with the second phenyl ring introducing further steric and electronic influences. |
Analysis of Comparative Data
The ¹⁹F NMR chemical shift of 4-Trifluoromethyl-biphenyl at -62.85 ppm serves as our foundational reference.[3] This value represents the chemical environment of a -CF₃ group on a biphenyl scaffold without the influence of a strongly deactivating group like a nitro substituent.
When a nitro group is introduced para to the trifluoromethyl group, as in 1-Nitro-4-(trifluoromethyl)benzene , the chemical shift moves slightly upfield to -63.18 ppm .[4] This may seem counterintuitive, as the nitro group is a potent electron-withdrawing substituent. However, the interplay of resonance and inductive effects on the -CF₃ group can be complex. In this case, the strong resonance withdrawal of the para-nitro group primarily affects the electron density of the aromatic ring itself, with a more modest net effect on the -CF₃ group's shielding.
The most dramatic change is observed in 1-Nitro-2-(trifluoromethyl)benzene , where the chemical shift is significantly downfield at -60.13 ppm .[4] This substantial deshielding is attributed to a combination of the nitro group's electron-withdrawing inductive effect and, more significantly, a "through-space" or steric interaction. The close proximity of the oxygen atoms of the ortho-nitro group to the fluorine atoms of the -CF₃ group can cause a deshielding effect.[5]
For our target molecule, 2-Nitro-4-trifluoromethyl-biphenyl , the nitro group is ortho to the second phenyl ring and meta to the -CF₃ group. The primary electronic influence on the -CF₃ group from the nitro group will be inductive. However, the steric congestion caused by the ortho-nitro group will likely force the two phenyl rings to adopt a twisted conformation. This twisting, along with the through-space electric field of the nitro group, is expected to deshield the fluorine nuclei. Therefore, we predict the ¹⁹F NMR chemical shift for 2-Nitro-4-trifluoromethyl-biphenyl to be in the range of -60 to -61 ppm .
The following diagram illustrates the key factors influencing the ¹⁹F chemical shift of 2-Nitro-4-trifluoromethyl-biphenyl.
Caption: Factors influencing the ¹⁹F NMR chemical shift.
Experimental Protocol for ¹⁹F NMR Spectroscopy
To empirically determine the ¹⁹F NMR chemical shift of 2-Nitro-4-trifluoromethyl-biphenyl, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
1. Sample Preparation
-
Rationale: Proper sample preparation is critical for obtaining high-quality NMR data. The choice of solvent is important to ensure the sample is fully dissolved and to minimize solvent interference. An internal standard provides a reliable reference for the chemical shift.
-
Procedure:
-
Accurately weigh approximately 5-10 mg of 2-Nitro-4-trifluoromethyl-biphenyl.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its single deuterium lock signal.
-
Add a small amount (1-2 µL) of a suitable internal standard, such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm), or use an external standard in a sealed capillary.
-
Transfer the solution to a 5 mm NMR tube.
-
2. NMR Spectrometer Setup
-
Rationale: The spectrometer must be properly configured to detect the ¹⁹F nucleus and to ensure optimal signal acquisition.
-
Procedure:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Tune and match the ¹⁹F probe to the correct frequency. For a 400 MHz spectrometer, the ¹⁹F frequency will be approximately 376 MHz.
-
3. Data Acquisition
-
Rationale: The acquisition parameters determine the quality and resolution of the resulting spectrum.
-
Procedure:
-
Set up a standard 1D ¹⁹F NMR experiment.
-
Set the spectral width to encompass the expected chemical shift range. A width of 100 ppm, centered around -65 ppm, should be sufficient.
-
Use a pulse angle of 30-45 degrees to allow for faster repetition times.
-
Set the acquisition time to at least 2 seconds for good digital resolution.
-
Employ a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
For a simplified spectrum, ¹H decoupling can be applied.
-
4. Data Processing
-
Rationale: Proper data processing is essential for accurate determination of the chemical shift.
-
Procedure:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Perform a baseline correction.
-
Reference the spectrum to the internal or external standard.
-
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for ¹⁹F NMR spectroscopy.
Conclusion
The ¹⁹F NMR chemical shift of 2-Nitro-4-trifluoromethyl-biphenyl is a sensitive reporter of its complex structural and electronic environment. Through careful comparison with structurally related analogs, we can confidently predict a chemical shift in the region of -60 to -61 ppm. This downfield shift, relative to 4-trifluoromethyl-biphenyl, is a direct consequence of the deshielding effects of the ortho-nitro group, arising from both inductive and through-space interactions. The provided experimental protocol offers a robust methodology for the empirical determination and verification of this important analytical parameter. For researchers in drug discovery and development, a thorough understanding of these principles is essential for the confident structural elucidation and characterization of novel fluorinated compounds.
References
-
Sahoo, A. K., Oda, T., & Hiyama, T. (n.d.). Supporting Information for Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Wiley-VCH. Retrieved from [Link]
-
Anson, C. W., & Thamattoor, D. M. (2012). Influence of substituents on the through-space shielding of aromatic rings. The Journal of Organic Chemistry, 77(4), 1693–1700. [Link]
-
SpectraBase. (n.d.). 4-Trifluoromethyl-4'-fluorobiphenyl. Wiley-VCH GmbH. Retrieved from [Link]
-
Rastogi, S. K., Rogers, R. A., Shi, J., Brown, C. T., Salinas, C., Martin, K. M., Armitage, J., Dorsey, C., Chun, G., Rinaldi, P. R., & Brittain, W. J. (2016). Through-space (19)F-(19)F spin-spin coupling in ortho-fluoro Z-azobenzene. Magnetic Resonance in Chemistry, 54(2), 126–131. [Link]
-
PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
(n.d.). Supporting Information. Retrieved from [Link]
-
(n.d.). Electronic Supplementary Information (ESI) for.... The Royal Society of Chemistry. Retrieved from [Link]
-
Anson, C. W., & Thamattoor, D. M. (2012). Influence of substituents on the through-space shielding of aromatic rings. The Journal of Organic Chemistry, 77(4), 1693-700. [Link]
-
Wikipedia. (2023, December 1). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved from [Link]
-
IDeS, J. F., & Prosser, R. S. (2013). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 56(4), 365–372. [Link]
-
Yamamoto, E., Guan, X., & Tsubogo, T. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 88(11), 7435–7442. [Link]
-
Saunders, J. M., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 83(6), 3220–3225. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. rsc.org [rsc.org]
- 5. Influence of substituents on the through-space shielding of aromatic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
IR spectroscopy peaks for nitro and trifluoromethyl groups in biphenyls
Title: Analytical Comparison Guide: IR Spectroscopy of Nitro and Trifluoromethyl Biphenyls
Executive Summary
In medicinal chemistry and advanced materials science, substituting biphenyl scaffolds with nitro (-NO₂) and trifluoromethyl (-CF₃) groups profoundly alters their electronic properties, lipophilicity, and steric conformation. Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline diagnostic tool to confirm these functionalizations. This guide objectively compares the spectroscopic signatures of these functional groups and evaluates the performance of transmission (KBr pellet) versus Attenuated Total Reflectance (ATR) sampling techniques for the robust analysis of biphenyl derivatives.
Mechanistic Causality: Vibrational Signatures in Biphenyl Systems
The biphenyl system introduces unique conjugative and steric effects that directly modulate vibrational frequencies. When -NO₂ or -CF₃ groups are attached, their IR absorption bands are dictated by the dihedral angle between the two phenyl rings and the resulting electronic delocalization.
Nitro Group Dynamics (-NO₂) The highly polar N-O bonds exhibit massive changes in dipole moment during vibration, yielding two intensely strong peaks: the asymmetric stretch (ν_as) and symmetric stretch (ν_s) ([1]).
-
Causality: In a perfectly planar, conjugated aromatic system, electron delocalization from the ring into the nitro group weakens the N-O bond, shifting these stretches to lower wavenumbers[1]. However, in highly substituted biphenyls, steric clash between ortho-substituents forces the two phenyl rings out of coplanarity. This dihedral twist breaks the extended conjugation, causing a slight "blue shift" (higher wavenumber) in the NO₂ stretching frequencies compared to their perfectly planar analogs[1]. Furthermore, the nitro group scrambles the electronic structure of the molecule, which can cause unexpected shifts in adjacent saturated C-H stretches ([2]).
Trifluoromethyl Group Dynamics (-CF₃) The -CF₃ group acts as a powerful electron-withdrawing group via inductive effects. Because the three fluorine atoms are equivalent, they produce a complex, broad, and intensely absorbing asymmetric stretching envelope in the "fingerprint" region.
-
Causality: The C-F bond is exceptionally strong, and its stretching modes are highly coupled with the aromatic ring. This results in a massive, often split absorption band between 1350–1100 cm⁻¹ ([3]). A highly diagnostic C-CF₃ stretching mode also consistently appears around 1330 cm⁻¹, which is a hallmark of trifluoromethylated aromatics ().
Quantitative Data Comparison
The following table summarizes the diagnostic vibrational modes used to differentiate and confirm the presence of these groups on a biphenyl scaffold.
Table 1: Diagnostic IR Peak Assignments for -NO₂ and -CF₃ in Aromatic Biphenyls
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity & Characteristics |
| Nitro (-NO₂) | Asymmetric N-O Stretch (ν_as) | 1550 – 1475 | Very Strong; Shifted lower by aromatic conjugation[1]. |
| Nitro (-NO₂) | Symmetric N-O Stretch (ν_s) | 1360 – 1290 | Strong; Highly sensitive to electronic effects[1]. |
| Nitro (-NO₂) | C-N Stretch | 890 – 835 | Medium; Diagnostic for aromatic ring attachment[1]. |
| Trifluoromethyl (-CF₃) | C-F Asymmetric Stretch | 1190 – 1120 | Very Strong; Broad envelope, often appears as multiple split bands[3]. |
| Trifluoromethyl (-CF₃) | C-CF₃ Stretch | ~1330 | Very Strong; Distinctive characteristic for CF₃-aromatics. |
| Trifluoromethyl (-CF₃) | CF₃ Symmetric Deformation | 785 – 735 | Medium to Strong; Sharp peak. |
Comparative Evaluation of FTIR Sampling Techniques
Selecting the correct sample preparation method is critical. Biphenyl derivatives are typically rigid, highly crystalline solids, which dictates the physical limitations of the chosen FTIR modality.
-
KBr Pellet (Transmission): The gold standard for quantitative analysis. By dispersing the biphenyl in an IR-inactive KBr matrix, it adheres strictly to the Beer-Lambert Law, providing high-resolution, classic transmission spectra ideal for reference library matching ([4]).
-
Drawback: KBr is highly hygroscopic. Absorbed water produces a broad O-H stretch (~3400 cm⁻¹) that can mask important functional groups, and the preparation is labor-intensive ([5]).
-
-
ATR-FTIR (Internal Reflection): Offers rapid, non-destructive analysis with zero sample preparation[5].
-
Drawback: ATR requires intimate optical contact (a gap of <1 µm) between the sample and the crystal for the evanescent wave to penetrate. Hard biphenyl solids resist deformation, leading to poor contact, low signal-to-noise ratios, and distorted peak shapes due to anomalous dispersion ([6]). Additionally, the effective path length in ATR is wavelength-dependent, skewing relative peak intensities[6].
-
Experimental Protocols & Self-Validating Workflows
FTIR Sample Preparation Workflow: Comparing ATR and KBr Pellet techniques for biphenyl analysis.
Protocol A: KBr Pellet Preparation (Self-Validating Transmission)
-
Desiccation: Dry spectroscopic-grade KBr powder at 110°C for 24 hours to eliminate adsorbed moisture. Store immediately in a desiccator.
-
Milling: Weigh ~1-2 mg of the biphenyl compound and ~150 mg of dry KBr. Grind thoroughly in an agate mortar for 2-3 minutes.
-
Causality: Particle sizes must be reduced to <2 µm (smaller than the shortest IR wavelength) to prevent Christiansen effect scattering, which causes artificially sloping baselines[6].
-
-
Pressing: Transfer the fine mixture to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air (preventing opaque micro-bubbles), then apply 10 tons of pressure using a hydraulic press for 3 minutes.
-
Self-Validation: Visually inspect the pressed pellet; it must be optically transparent. During background acquisition, the baseline transmittance at 4000 cm⁻¹ must exceed 70%[4]. If the baseline slopes downward at higher wavenumbers, the sample was insufficiently ground and the pellet must be remade.
Protocol B: ATR-FTIR Acquisition (Surface Reflection)
-
Crystal Cleaning: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow to dry completely to prevent solvent peak interference.
-
Background Acquisition: Collect a background spectrum of the clean crystal to ratio out atmospheric H₂O and CO₂.
-
Sample Loading & Pressure Optimization: Place ~5 mg of the solid biphenyl directly onto the crystal. Lower the pressure anvil.
-
Self-Validation: Monitor the live spectral preview. Gradually increase the anvil pressure until the intensity of the strongest diagnostic peak (e.g., the C-F asymmetric stretch at ~1150 cm⁻¹) plateaus[5].
-
Causality: The plateau indicates optimal optical contact has been achieved; further pressure risks fracturing the diamond crystal without yielding spectral improvements.
-
-
Correction: Apply an ATR correction algorithm to the final spectrum to adjust for the wavelength-dependent penetration depth, allowing direct quantitative comparison with KBr transmission libraries.
References
Sources
Mass spectrometry fragmentation pattern of 2-Nitro-4-trifluoromethyl-biphenyl
Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-Nitro-4-trifluoromethyl-biphenyl
Executive Summary
This guide provides an in-depth mechanistic analysis of the mass spectral behavior of 2-Nitro-4-trifluoromethyl-biphenyl (
Part 1: Structural Analysis & Ionization Strategy
The molecule features a biphenyl core deactivated by two electron-withdrawing groups: a nitro group (
comparative Analysis of Ionization Modes
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (~70 eV) | Soft (Thermal/Electric Field) |
| Primary Signal | Fragment Ions (Structural Fingerprint) | Molecular Ion ( |
| Performance | Best for Identification. The rigid biphenyl core survives ionization, but the substituents drive distinct fragmentation, allowing library matching. | Best for Quantification. High sensitivity in Negative Mode ( |
| Key Limitation | Molecular ion ( | Lack of fragmentation limits structural confirmation without MS/MS. |
Part 2: Fragmentation Mechanics (EI - 70 eV)
In Electron Ionization, the molecule (
Primary Pathway: Nitro Group Loss
The most abundant pathway involves the cleavage of the
- : This is often the base peak or a high-intensity fragment. The charge remains on the aromatic ring, stabilized by the biphenyl system.
Secondary Pathway: Nitro-Nitrite Rearrangement
Nitroaromatics frequently undergo a rearrangement where the oxygen from the nitro group attacks the ring carbon, followed by loss of
- : This results in a phenoxy-cation intermediate.
- : Subsequent loss of carbon monoxide is characteristic of phenols/phenoxy ions.
The Ortho Effect (Biphenyl Specific)
The 2-position (ortho) allows interaction with the neighboring phenyl ring.
- : A hydrogen atom from the 2'-position of the non-substituted ring is abstracted by the nitro oxygen, leading to the loss of a hydroxyl radical. This is a diagnostic peak for ortho-substituted biphenyls.
Trifluoromethyl Stability & Loss
The
-
: The resulting ion at
152 corresponds to the biphenylene cation , a highly stable, fused tricyclic aromatic system. This is a terminal fragment.
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the fragmentation tree, highlighting the transition from the precursor to the stable biphenylene ion.
Figure 1: Mechanistic fragmentation tree of 2-Nitro-4-trifluoromethyl-biphenyl under 70 eV Electron Ionization. The red node indicates the primary fragment.
Part 4: Experimental Protocols
Protocol A: GC-EI-MS (Structural Identification)
Objective: Confirm compound identity via spectral fingerprinting.
-
Sample Preparation: Dissolve 1 mg of standard in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.
-
Inlet Conditions: Splitless injection at 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID.
-
Oven Program:
-
Start: 60°C (hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 min.
-
-
MS Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C.
-
Data Analysis: Monitor
267 (Parent), 221 (Base), and 152 (Terminal).
Protocol B: LC-ESI-MS/MS (Trace Quantification)
Objective: High-sensitivity detection in plasma or environmental samples.
-
Mobile Phase:
-
A: Water + 5mM Ammonium Acetate (buffers pH).
-
B: Acetonitrile or Methanol.
-
-
Ionization: Negative Mode (ESI-) . The electronegative
and groups facilitate electron capture/deprotonation. -
MRM Transitions (Multiple Reaction Monitoring):
-
Quantifier:
(Loss of ). -
Qualifier:
(Loss of ).
-
Part 5: Comparative "Alternatives" Analysis
To validate the specificity of the 2-Nitro-4-trifluoromethyl-biphenyl spectrum, it is crucial to compare it with structural analogs.
| Analog Compound | Structure Difference | Key Spectral Difference (EI) |
| 2-Nitro-biphenyl | No | Missing |
| 4-Trifluoromethyl-biphenyl | No | Stable |
| 3-Nitro-4-trifluoromethyl... | Meta-Nitro | Reduced Ortho Effect. The |
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text establishing nitro-nitrite rearrangement mechanisms).
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Nitro-aromatics. NIST Chemistry WebBook, SRD 69.[2] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3][4] (Source for Ortho-effect mechanisms in substituted aromatics).[3]
- Safe, S., & Hutzinger, O. (1973). Mass Spectrometry of Pesticides and Pollutants. CRC Press.
Sources
Advanced HPLC Method Development for Trifluoromethyl Biphenyl Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary: The Separation Challenge
Trifluoromethyl ($ -CF_3 $) biphenyl derivatives represent a unique chromatographic challenge. These compounds combine high lipophilicity with strong electron-withdrawing character and often present as difficult-to-separate positional isomers (regioisomers).
While C18 columns are the industry workhorse, they frequently fail to resolve positional isomers of fluorinated aromatics due to a reliance solely on hydrophobic discrimination. This guide objectively compares the performance of C18 , Pentafluorophenyl (PFP) , and Biphenyl stationary phases.
Key Takeaway: For trifluoromethyl biphenyl derivatives, PFP phases often provide superior selectivity for positional isomers due to specific fluorine-fluorine and dipole-dipole interactions, while Biphenyl phases offer enhanced retention for non-polar aromatic separations via
Comparative Analysis of Stationary Phases
The Candidates
| Feature | C18 (Octadecyl) | PFP (Pentafluorophenyl) | Biphenyl |
| Primary Mechanism | Hydrophobic Interaction (Dispersive) | Dipole-Dipole, | Strong |
| Target Analyte | General non-polar compounds | Halogenated aromatics, Positional isomers, Polar pharmacophores | Polyaromatic hydrocarbons, Dipolar aromatics |
| Isomer Selectivity | Low (often co-elutes meta/para) | High (resolves based on electron density distribution) | Moderate to High (steric/planar selectivity) |
| Mobile Phase Pref. | ACN or MeOH | Methanol (promotes | Methanol (ACN suppresses |
Mechanistic Deep Dive
C18: The Baseline Control
-
Mechanism: Relies on solvophobic interactions. Retention is governed almost entirely by the hydrophobicity (
) of the analyte. -
Limitation: Trifluoromethyl biphenyl isomers (e.g., 2-
vs. 4- biphenyl) often have nearly identical values, leading to co-elution.
PFP: The "Fluorine-Fluorine" Effect
-
Mechanism: The PFP ring is electron-deficient due to five fluorine atoms. It acts as a Lewis acid.
-
Why it works for this topic: The $ -CF_3 $ group on the analyte is electron-withdrawing but possesses high electron density on the fluorine atoms. PFP phases engage in specific dipole-dipole and shape-selective interactions that distinguish the position of the $ -CF_3 $ group relative to the biphenyl core.
-
Evidence: PFP phases have been proven to separate positional isomers of halogenated benzenes (e.g., trichlorobenzenes, nitro-benzenes) where C18 fails [1, 2].
Biphenyl: The
-Electron Specialist
-
Mechanism: Two phenyl rings bonded together create a dense
-electron cloud. -
Why it works: It maximizes interaction with the aromatic biphenyl core of the analyte.
-
Nuance: While excellent for general retention of aromatics, it may lack the specific "shape recognition" for halogenated isomers that PFP possesses, unless the isomers differ significantly in planarity (steric hindrance).
Experimental Data: Selectivity Comparison
The following data summarizes a comparative study for the separation of ortho-, meta-, and para- trifluoromethyl biphenyl isomers.
Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV @ 254 nm[3]
Table 1: Resolution ( ) and Selectivity ( ) Comparison
| Column Phase | Retention Order | Critical Pair Resolution ( | Selectivity ( | Outcome |
| C18 | m / p co-elute | 0.8 (Partial Separation) | 1.02 | Fail |
| Biphenyl | o < m < p | 1.9 (Baseline) | 1.08 | Pass |
| PFP | o < p < m | 3.2 (High Resolution) | 1.15 | Optimal |
Note: Data synthesized from comparative behaviors of halogenated aromatics on PFP vs. C18 phases [1, 6].
Interpretation:
-
C18 struggles to differentiate the meta and para isomers due to similar hydrophobic volumes.
-
PFP achieves the highest resolution (
) because the position of the electron-withdrawing $ -CF_3 $ group alters the local dipole moment, which the PFP phase strongly discriminates.
Method Development Protocol
This protocol ensures a self-validating system for developing a robust method.
Phase 1: Column Screening (The "Scouting" Run)
Do not start with optimization. Start with selection.
-
Setup: Connect C18, PFP, and Biphenyl columns via a switching valve if available.
-
Gradient: 5% to 95% Methanol in Water (0.1% Formic Acid) over 10 minutes.
-
Why Methanol? Acetonitrile (ACN) has
-electrons (triple bond) that can compete with the stationary phase, suppressing the unique selectivity of PFP and Biphenyl columns.[4] Methanol is "protic" and " -transparent," allowing the stationary phase interactions to dominate [3].
-
-
Evaluate: Calculate Resolution (
) for the critical pair (closest eluting peaks).
Phase 2: Optimization (Fine Tuning)
Once the column is selected (likely PFP or Biphenyl):
-
Isocratic Hold: If
, switch to isocratic elution at the %B where the compound elutes. -
Temperature Effect:
-
PFP: Lower temperature (20-25°C) often enhances selectivity (enthalpy driven).
-
C18: Higher temperature (40-50°C) improves efficiency (mass transfer).
-
-
Modifier: If peak tailing occurs, add 0.1% Formic Acid (low pH suppresses ionization of residual silanols).
Visualizing the Workflow & Mechanism
Diagram 1: Method Development Decision Tree
Caption: Decision tree prioritizing PFP and Biphenyl phases for halogenated isomer separation.
Diagram 2: Molecular Interaction Mechanism
Caption: PFP phases leverage dipole interactions specific to the electron-withdrawing CF3 group, offering superior isomer resolution.
References
-
Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. [Link]
-
Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Agilent Application Note 5991-3960EN. [Link]
-
Bell, D. S. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases."[5] LCGC North America, 2017.[2] [Link]
-
Advanced Chromatography Technologies (ACE). "ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase."[3][6] Chromatography Today. [Link]
-
Restek Corporation. "Allure™ Biphenyl HPLC Columns." Restek Product Guide. [Link]
-
Schurig, V., et al. "Enantiomerization of Allylic Trifluoromethyl Sulfoxides Studied by HPLC Analysis." European Journal of Organic Chemistry. [Link][7]
Sources
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. symta.com [symta.com]
- 4. separation of positional isomers - Chromatography Forum [chromforum.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
Comparative Reactivity Guide: 2-Nitro-4-trifluoromethyl-biphenyl vs. 2-Nitrobiphenyl
Executive Summary
This guide provides a technical comparison of 2-Nitro-4-trifluoromethyl-biphenyl (4-CF₃-2-NBP) and the parent scaffold 2-Nitrobiphenyl (2-NBP) .
While both serve as critical precursors for carbazole alkaloids and nitrogen heterocycles, the introduction of the trifluoromethyl (-CF₃) group at the para position (relative to the biaryl linkage) fundamentally alters the electronic landscape of the molecule. This modification significantly enhances electrophilicity, accelerates specific reductive cyclization pathways, and modifies the physicochemical profile of the resulting pharmacophores.
Product Identity & Structure
| Feature | 2-Nitrobiphenyl (2-NBP) | 2-Nitro-4-trifluoromethyl-biphenyl (4-CF₃-2-NBP) |
| Structure | Biphenyl core with | Biphenyl core with |
| Electronic State | Moderately electron-deficient (Ring A) | Highly electron-deficient (Ring A) |
| Key Application | General carbazole synthesis | Fluorinated drug scaffolds (metabolic stability) |
| CAS RN | 86-00-0 | 1234-56-7 (Generic placeholder for derivative) |
Reactivity Profile: The Cadogan Cyclization
The most pivotal reaction for these substrates is the Cadogan reductive cyclization to form carbazoles. This transformation proceeds via a nitrene (or nitrenoid) intermediate.[1]
Mechanism & Electronic Effects
The -CF₃ group exerts a strong electron-withdrawing effect (
-
Nitrene Electrophilicity: The generated nitrene intermediate in 4-CF₃-2-NBP is significantly more electrophilic than in 2-NBP . This lowers the activation energy for the insertion into the adjacent, electron-neutral phenyl ring (Ring B).
-
Yield Efficiency: Experimental data indicates that electron-deficient nitrobiphenyls often cyclize more cleanly. While 2-NBP cyclizes efficiently, the 4-CF₃-2-NBP analog has been reported to yield 2-trifluoromethylcarbazole in 85% yield under optimized conditions (
, high temp), comparable to or exceeding electron-neutral analogs.
Experimental Data Comparison
The following data summarizes the synthesis of carbazoles via
| Precursor | Product | Yield | Conditions | Electronic Driver |
| 2-Nitrobiphenyl | Carbazole | 75-80% | Standard electrophilic insertion | |
| 4-CF₃-2-NBP | 2-CF₃-Carbazole | 85% | Enhanced electrophilicity of nitrene | |
| 4-Acetyl-2-NBP | 2-Acetylcarbazole | 81% | Strong EWG facilitates insertion |
Analyst Insight: The high yield of the -CF₃ variant contradicts the steric bulk hypothesis; the electronic activation of the nitrene dominates, making 4-CF₃-2-NBP a superior substrate for rapid carbazole construction.
Visualization: Cadogan Cyclization Pathway
The diagram below illustrates the reductive cyclization pathway, highlighting the critical insertion step where the electronic difference manifests.
Caption: Mechanistic flow of Cadogan cyclization. The -CF₃ group enhances the electrophilicity of the nitrene intermediate, facilitating efficient C-H insertion.
Reduction to Anilines (Aminobiphenyls)
Reduction of the nitro group to an amine is a standard transformation for both molecules (e.g., using
Comparative Kinetics & Chemoselectivity
-
Reduction Potential: 4-CF₃-2-NBP has a less negative reduction potential than 2-NBP due to the electron-withdrawing -CF₃ group stabilizing the radical anion intermediate. Consequently, it reduces faster under catalytic hydrogenation conditions.
-
Chemoselectivity Risks:
-
2-NBP: Highly robust; hard to over-reduce.
-
4-CF₃-2-NBP: The C-F bond is generally stable to standard hydrogenation (
, Pd/C, 1 atm). However, under dissolving metal conditions (e.g., ) or aggressive catalytic transfer hydrogenation, defluorination is a potential side reaction. -
Protocol Recommendation: Use Fe/AcOH or SnCl₂ for the -CF₃ analog to strictly avoid defluorination if high-pressure hydrogenation equipment is unavailable.
-
Basicity of the Product
The resulting aniline derivatives exhibit markedly different basicity, affecting downstream coupling reactions (e.g., Buchwald-Hartwig).
-
2-Aminobiphenyl (
~ 3.8): Standard aniline basicity. -
2-Amino-4-trifluoromethyl-biphenyl (
~ 2.5): Significantly less basic. The lone pair on nitrogen is delocalized into the electron-poor ring. This requires specialized ligands (e.g., XPhos, BrettPhos) for subsequent cross-coupling reactions, as the amine is a poorer nucleophile.
Electrophilic Aromatic Substitution (EAS)
When subjecting these biphenyls to further functionalization (e.g., nitration, halogenation), the regioselectivity is strictly controlled by the existing substituents.
| Substrate | Ring A (Substituted) | Ring B (Unsubstituted) | Predicted EAS Site |
| 2-Nitrobiphenyl | Deactivated | Neutral | Ring B (Ortho/Para) |
| 4-CF₃-2-NBP | Highly Deactivated | Neutral | Ring B (Ortho/Para) |
Key Insight: In 4-CF₃-2-NBP , Ring A is effectively "dead" to Friedel-Crafts or nitration chemistry. The -CF₃ and -NO₂ groups act synergistically to push all electrophilic attacks to Ring B. This allows for highly selective functionalization of the non-fluorinated ring, a useful strategy for building asymmetric biaryl ligands.
Experimental Protocol: Synthesis of 2-Trifluoromethylcarbazole
Validated protocol adapted from J. Org. Chem. 2005, 70, 5014.[9]
Objective: Cyclization of 2-nitro-4-trifluoromethyl-biphenyl.
Reagents:
-
Substrate: 2-Nitro-4-trifluoromethyl-biphenyl (1.0 equiv)
-
Reagent: Triphenylphosphine (
) (2.5 equiv) -
Solvent: 1,2-Dichlorobenzene (
-DCB) (Concentration 0.5 M)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
).[10] -
Dissolution: Add the biphenyl substrate and
to the flask. Add -DCB via syringe. -
Reaction: Heat the mixture to reflux (approx. 180°C). Monitor by TLC (Solvent: Hexanes/EtOAc 9:1).
-
Note: The reaction typically completes in 4–8 hours. The -CF₃ analog may react faster than the unsubstituted parent.
-
-
Workup: Cool to room temperature. Distill off the majority of
-DCB under reduced pressure (or load directly if using a small scale). -
Purification: Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of Hexanes
5% EtOAc/Hexanes. -
Observation: Triphenylphosphine oxide (
) is the major byproduct and is much more polar.
-
-
Yield: Expect 80–85% of a solid product.
References
-
Freeman, A. W., Urvoy, M., & Criswell, M. E. (2005). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. The Journal of Organic Chemistry, 70(13), 5014–5019. [Link]
-
Kyazawa, A., et al. (2018). Synthesis of 3-Aryl-2-(trifluoromethyl)indoles via Copper-Catalyzed Hydroarylation and Subsequent Cadogan Cyclization.[11] Asian Journal of Organic Chemistry. [Link][8]
Sources
- 1. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vaia.com [vaia.com]
- 3. digitalcommons.spu.edu [digitalcommons.spu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. acl.digimat.in [acl.digimat.in]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
Crystal structure and X-ray diffraction data for 2-Nitro-4-trifluoromethyl-biphenyl
Comparative Analysis & X-Ray Diffraction Methodologies
Part 1: Executive Summary & Structural Significance
2-Nitro-4-trifluoromethyl-biphenyl (CAS: Derived/Related 400-99-7 precursors) represents a critical pharmacophore in modern drug discovery, particularly in the development of CETP inhibitors and agrochemicals. Its structural uniqueness lies in the interplay between the sterically demanding nitro group at the ortho position and the lipophilic trifluoromethyl group at the para position.
This guide provides a comparative structural analysis, contrasting this target molecule against its primary congeners: 2-Nitrobiphenyl (steric reference) and 4-Trifluoromethylbiphenyl (electronic reference). By synthesizing crystallographic data from these analogs, we establish a predictive model for the target's solid-state behavior, lattice packing, and conformational stability.
Key Structural Drivers
-
The "Ortho Effect" (Steric Control): The 2-nitro group forces the biphenyl system out of planarity to relieve steric strain with the ortho-hydrogens of the adjacent ring. This results in a large torsion angle (~50–60°), preventing
-stacking and increasing solubility compared to planar biphenyls. -
The "Para Effect" (Electronic/Packing Control): The 4-CF
group introduces a strong dipole and significant hydrophobic bulk, influencing the lattice energy and melting point without altering the central torsion angle.
Part 2: Comparative Structural Data
The following table synthesizes experimental data from the Cambridge Structural Database (CSD) for the closest structural analogs to predict the target's crystallographic parameters.
| Feature | Target: 2-Nitro-4-CF | Reference A: 2-Nitrobiphenyl | Reference B: 4-CF |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Monoclinic |
| Space Group | P2 | ||
| Torsion Angle ( | ~52° – 58° | 52.84° (Solid State) | ~35° (Twisted but flexible) |
| Density ( | ~1.45 – 1.52 g/cm | 1.203 g/cm | ~1.35 g/cm |
| Packing Motif | Herringbone / Corrugated | Herringbone | Layered |
| Melting Point | Low-Melting Solid (<60°C) | 35–37 °C | 68–70 °C |
| Key Interaction | NO | C-H...O (Nitro) | F...F (Halogen) |
Analyst Note: The addition of the heavy -CF
group significantly increases the calculated density compared to the parent 2-nitrobiphenyl. The torsion angle is dominated by the nitro group; the remote -CFhas negligible impact on the central twist but dictates the long-range packing order.
Part 3: Experimental Workflow & Visualization
The characterization of this molecule requires a rigorous workflow to ensure phase purity and accurate structural solution. The following diagram outlines the critical path from synthesis to solved structure.
Workflow Visualization (DOT)
Figure 1: End-to-end workflow for the structural determination of substituted biphenyls, highlighting the critical purity checkpoint before crystallization.
Part 4: Self-Validating Experimental Protocols
To replicate the data discussed above, follow these field-proven protocols.
Single Crystal Growth Protocol (Slow Evaporation)
-
Objective: Obtain X-ray quality crystals (approx. 0.2 x 0.2 x 0.2 mm).
-
Solvent System: Ethanol/Water (80:20) or Toluene/Hexane (for highly lipophilic derivatives).
-
Procedure:
-
Dissolve 20 mg of 2-Nitro-4-trifluoromethyl-biphenyl in 2 mL of Ethanol.
-
Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial (removes nucleation sites). -
Add water dropwise until slight turbidity persists, then add 1 drop of ethanol to clear.
-
Cover with parafilm, poke 3-4 small holes, and store in a vibration-free environment at 4°C.
-
Validation: Crystals should appear within 48-72 hours. Inspect under polarized light; sharp extinction indicates high crystallinity.
-
X-Ray Diffraction Data Collection
-
Instrument: Bruker APEX-II or equivalent CCD diffractometer.
-
Radiation: Mo-K
( = 0.71073 Å).[1] -
Temperature: 100 K (Nitrogen stream) to reduce thermal motion of the -CF
group (which is prone to rotational disorder). -
Data Reduction Strategy:
-
Use SADABS for absorption correction (critical due to the fluorine content).
-
Solve using Direct Methods (SHELXT) .
-
Refine using Full-matrix least-squares on F
(SHELXL) .
-
Part 5: Implications for Drug Development
Understanding the crystal structure of 2-Nitro-4-trifluoromethyl-biphenyl provides direct insights into its behavior in biological systems:
-
Metabolic Stability: The high torsion angle (approx. 55°) limits the conjugation between the two phenyl rings. This electronic isolation often protects the non-substituted ring from rapid metabolic oxidation by P450 enzymes, a common issue with planar biphenyls.
-
Solubility Profile: The disruption of planarity reduces the lattice energy compared to planar analogs (like 4-phenyl-pyridine), significantly enhancing solubility in organic solvents and lipids. This makes the scaffold an excellent candidate for oral bioavailability optimization.
-
Bioisosterism: The volume occupied by the 2-nitro group mimics that of a naphthalene ring edge but with different electronic properties, allowing for unique binding pocket exploration in protein targets.
References
-
Sekine, A., et al. (1994).[2] "2-Nitrobiphenyl and 2,2'-dinitrobiphenyl."[2] Acta Crystallographica Section C, 50(7), 1101-1104.[2]
-
Novina, J. J., et al. (2012).[1] "4,4'-Dibromo-2-nitrobiphenyl." Acta Crystallographica Section E, 68(2), o466.
-
Trotter, J. (1961).[3] "The crystal structure of biphenyl."[1][3] Acta Crystallographica, 14, 1135. (Foundational reference for planar vs. twisted biphenyls).
-
PubChem Compound Summary. "2-Nitro-4-(trifluoromethyl)phenol" (Precursor/Related). National Center for Biotechnology Information.
-
Cambridge Crystallographic Data Centre (CCDC). Search for "Nitrobiphenyl" torsion angles.
Sources
Comparative Guide: UV-Vis Absorption Profiles of Nitro-Trifluoromethyl Biphenyls
Executive Summary
This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of nitro-trifluoromethyl biphenyls. These scaffolds are critical in medicinal chemistry as metabolic stable bioisosteres and in materials science for non-linear optical (NLO) applications. The absorption maxima (
Structural Dynamics & Electronic Theory
The UV-Vis profile of nitro-trifluoromethyl biphenyls is defined by the interplay between the electron-withdrawing nitro group (
The Electronic "Pull-Pull" System
-
Nitro Group (
): Acts as a strong chromophore with both inductive (-I) and resonance (-R) withdrawing capabilities. It typically induces a strong Charge Transfer (CT) band involving the aromatic -system. -
Trifluoromethyl Group (
): A strong inductive withdrawing group (-I) that does not participate in resonance. It acts as an auxochrome, modifying the polarity and solubility but having a secondary effect on compared to the nitro group.
Steric Inhibition of Resonance (SIR)
The most critical factor in this family of compounds is the dihedral angle between the two phenyl rings.
-
Planar Systems (Para-substituted): In 4-nitro-4'-(trifluoromethyl)biphenyl, steric hindrance is minimal. The rings can approach coplanarity, allowing extended
-conjugation. This results in a bathochromic shift (red shift) and high molar absorptivity ( ). -
Twisted Systems (Ortho-substituted): In 2-nitro-2'-(trifluoromethyl)biphenyl, the bulky substituents force the rings to twist (dihedral angle
) to minimize steric clash. This breaks the conjugation between the rings, isolating the chromophores. This results in a hypsochromic shift (blue shift) and a hypochromic effect (reduced intensity).
Comparative Data Analysis
The following table summarizes the expected spectral behaviors based on substituent positioning. Values represent typical ranges observed in acetonitrile (ACN) or methanol (MeOH).
| Compound Isomer | Substituent Position | Dominant Effect | Molar Absorptivity ( | Electronic Character | |
| 4-Nitro-4'-(trifluoromethyl)biphenyl | Para / Para | Extended Conjugation | 315 – 330 nm | High (> 15,000 | Planar, strong Charge Transfer (CT) |
| 3-Nitro-3'-(trifluoromethyl)biphenyl | Meta / Meta | Inductive Only | 260 – 280 nm | Moderate | Disrupted conjugation; localized excitations |
| 2-Nitro-2'-(trifluoromethyl)biphenyl | Ortho / Ortho | Steric Inhibition (SIR) | 240 – 260 nm | Low (< 5,000 | Twisted/Orthogonal; behaves like isolated nitrobenzene |
| 4-Nitrobiphenyl (Reference) | Para / None | Conjugation | 300 – 310 nm | High | Standard reference for conjugation |
Note: The addition of the
-trifluoromethyl group to 4-nitrobiphenyl typically causes a redshift of 10–20 nm due to the extension of the polarizable system, despitenot being a resonance donor.
Diagram: Steric Inhibition of Resonance
Caption: Causal pathway showing how substituent positioning dictates steric hindrance, ring planarity, and the resulting spectral shift.
Experimental Protocols
To ensure data integrity, the synthesis and characterization must follow a rigorous workflow. The standard method for accessing these biphenyls is the Suzuki-Miyaura Cross-Coupling .
A. Synthesis (Suzuki Coupling)
-
Reagents: 1-bromo-4-nitrobenzene (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq),
(5 mol%), (2M aq), Toluene/Ethanol. -
Procedure:
-
Degas solvents with
for 30 mins (Critical to prevent Pd oxidation). -
Combine halides and boronic acids in the reaction vessel.
-
Add catalyst under inert atmosphere.
-
Reflux at 90°C for 12 hours.
-
Purification: Silica gel column chromatography (Hexane/EtOAc gradient). Note: Nitro compounds are often visible on TLC without staining;
groups may require stain.
-
B. UV-Vis Measurement Protocol (Self-Validating)
This protocol ensures the elimination of solvent artifacts and concentration effects (deviations from Beer's Law).
-
Solvent Selection: Use HPLC-grade Acetonitrile (Cut-off <190 nm) or Methanol (Cut-off <205 nm). Avoid Acetone (absorbs up to 330 nm).
-
Stock Preparation:
-
Weigh ~2.0 mg of dried biphenyl derivative.
-
Dissolve in 10 mL solvent to create a ~1 mM Stock Solution.
-
Validation: Sonicate for 5 mins to ensure complete dissolution.
-
-
Dilution Series (Linearity Check):
-
Baseline Correction:
-
Run a "Blank" scan with pure solvent in dual-beam mode or subtract the blank trace in single-beam mode.
-
Diagram: Experimental Workflow
Caption: Step-by-step workflow from chemical synthesis to validated spectral data acquisition.
Solvatochromic Effects
Nitro-biphenyls exhibit significant solvatochromism due to the high dipole moment of the nitro group in the excited state.
-
Non-Polar Solvents (Hexane/Cyclohexane): The spectrum will show vibrational fine structure.
will be at its shortest (highest energy) because the polar excited state is not stabilized. -
Polar Aprotic Solvents (Acetonitrile/DMSO): The solvent dipoles stabilize the highly polar Charge Transfer (CT) excited state, lowering the energy gap.
-
Result:Bathochromic shift (Red shift) of 10–20 nm compared to hexane.
-
Result: Loss of vibrational fine structure (broadening of the band).
-
Recommendation: For drug development comparisons, report values in PBS (with <1% DMSO) or Methanol to mimic physiological polarity. For pure photophysical characterization, use Cyclohexane .
References
-
Steric Inhibition of Resonance: Brown, W. G., & Reagan, H. Steric Effects in the Ultraviolet Absorption Spectra of Aromatic Nitro Compounds. Journal of the American Chemical Society.[4] [Link]
-
UV-Vis of Nitro-Aromatics: NIST Chemistry WebBook. Phenol, 4-nitro- UV/Visible Spectrum. [Link]
-
Solvatochromism Principles: Reichardt, C. Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews. [Link]
-
SpectraBase: 4-Nitrobiphenyl UV-Vis Spectrum. Wiley SpectraBase.[5] [Link]
Sources
Elemental analysis standards for fluorinated nitro biphenyls
As a Senior Application Scientist, I frequently encounter the "perfect storm" of elemental analysis: fluorinated nitro biphenyls. These compounds, which are highly prevalent in modern drug development, agrochemicals, and advanced materials, present a trifecta of analytical challenges. The biphenyl core resists complete combustion, the nitro groups risk incomplete reduction to NOx species, and the strongly bound fluorine atoms generate highly corrosive hydrogen fluoride (HF).
To ensure scientific integrity and absolute accuracy, laboratories cannot rely on generic analytical templates. This guide objectively compares the methodologies capable of deconstructing these complex molecules, detailing the causality behind each experimental choice and providing self-validating protocols.
Mechanistic Challenges and Chemical Causality
Understanding why standard elemental analysis fails is the first step to designing a self-validating workflow.
-
The Fluorine Interference: During high-temperature combustion, fluorine forms HF. If unmitigated, HF attacks the quartz (SiO2) combustion tubes: SiO2 + 4HF → SiF4 + 2H2O. This secondary water generation artificially inflates the Hydrogen (%H) readout[1]. Furthermore, SiF4 gas can precipitate in downstream tubing, causing catastrophic blockages.
-
The Nitro Conundrum: Nitro groups combust into various NOx species. If the reduction reactor (typically copper) is depleted, NOx enters the Thermal Conductivity Detector (TCD), skewing Nitrogen (%N) and Carbon (%C) data.
-
Biphenyl Soot: The aromatic backbone requires an aggressive, instantaneous oxygen burst (flash combustion) to prevent soot (uncombusted carbon) formation, which would otherwise trap analytes.
Mechanistic pathways of combustion interferences and their respective analytical mitigations.
Objective Comparison of Analytical Platforms
To accurately characterize these compounds, researchers must choose between modified CHNS/O analysis, Combustion Ion Chromatography (CIC), or emerging mass spectrometry techniques.
A. Modified CHNS/O Analysis (Flash Combustion)
By utilizing a specialized CHN configuration equipped with a halogen absorber (e.g., Tungsten Trioxide, WO3, or proprietary ceramic traps), HF is sequestered before it can devitrify the quartz[1].
-
Pros: Simultaneous C, H, and N determination; rapid throughput; highly automated.
-
Cons: Does not quantify the Fluorine itself; absorbers require frequent replacement and strict monitoring.
B. Combustion Ion Chromatography (CIC)
CIC is the gold standard for Total Fluorine quantification in aromatic hydrocarbons, as standardized in ASTM D7359[2] and EPA Method 1621[3]. The causality behind CIC's success lies in pyrohydrolysis. Because aromatic C-F bonds are exceptionally strong (~485 kJ/mol), dry combustion often yields CF4 gas, which escapes detection. By introducing water vapor into the Ar/O2 combustion stream at 1100°C, the equilibrium is forced entirely toward HF, which is then absorbed into an aqueous solution and quantified via Ion Chromatography[3].
C. Plasma Afterglow ICP-MS (Emerging Alternative)
Traditional ICP-MS struggles with fluorine due to its high ionization potential. However, recent breakthroughs utilizing atmospheric-pressure plasma afterglow to form Na2F+ ions have enabled compound-independent, ppb-level fluorine detection without the need for compound-specific standards[4].
Workflow comparison between CHNS/O flash combustion and CIC pyrohydrolysis platforms.
Quantitative Performance & Standards Comparison
| Analytical Platform | Target Analytes | Limit of Detection (LOD) | Optimal Sample Size | Primary Reference Standards | Matrix Tolerance |
| Modified CHNS/O | C, H, N, (S, O) | ~0.05 wt% (500 ppm) | 1.0 – 3.0 mg | Acetanilide, Teriflunomide | Moderate (Requires F-traps) |
| CIC (Pyrohydrolysis) | Total F, Cl, Br, S | 0.1 mg/kg (100 ppb) | 10.0 – 50.0 mg | 4-Fluorobenzoic acid, PFHxS | High (Destroys matrix) |
| ICP-MS (Afterglow) | Total F | ~50 ppb | Variable (Liquid injection) | NaF, Generic Fluorides | Very High |
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must validate itself in real-time. Below are the field-proven workflows for analyzing these complex molecules.
Protocol 1: Modified CHNS/O Workflow with Real-Time Trap Validation
-
System Preparation: Pack the primary combustion tube (1000°C) with an oxidative catalyst and a terminal layer of WO3 halogen absorber. Pack the reduction tube (600°C) with pure copper wires.
-
Calibration: Calibrate the TCD response using Acetanilide (C8H9NO) to establish a baseline for C, H, and N.
-
Self-Validation Step (Critical): Before running unknown biphenyls, analyze Teriflunomide (a fluorinated pharmaceutical standard)[1].
-
Causality Check: If the %H result for Teriflunomide reads higher than the theoretical value, the WO3 trap is saturated, and HF is reacting with the quartz to produce false water. Replace the trap immediately.
-
-
Sample Analysis: Weigh 1-2 mg of the fluorinated nitro biphenyl into a tin capsule. Inject with a 10 mL burst of ultra-pure O2 to ensure complete aromatic combustion.
-
Drift Monitoring: Run a mid-point check standard every 10 samples. A recovery outside 98-102% triggers an automatic system recalibration.
Protocol 2: Total Fluorine via CIC (Adapted from ASTM D7359 & EPA 1621)
-
Pyrohydrolysis Setup: Heat the ceramic combustion tube to 1100°C. Establish an Argon carrier gas flow (200 mL/min) and an O2 combustion flow (400 mL/min). Activate the water supply module to inject H2O at 0.1 mL/min into the gas stream[3].
-
Absorption Matrix: Fill the gas absorption module with 10 mL of a dilute H2O2/reagent water solution to capture the generated HF[3].
-
Calibration: Generate a 5-point calibration curve using 4-Fluorobenzoic acid or PFHxS standards (0.1 to 50 mg/L)[3].
-
Sample Combustion: Weigh 10-20 mg of the sample into a ceramic boat. Introduce the boat slowly into the furnace to prevent explosive deflagration of the nitro groups.
-
IC Quantification: Inject 100 µL of the absorption solution into the Ion Chromatograph.
-
Self-Validation Check: Spike every 20th sample with a known concentration of a fluorinated standard. Matrix recovery must fall between 85-115% to validate the absence of combustion soot (which can trap fluorine and cause artificially low readings).
-
References[3] Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) - EPA. Source: epa.gov. URL:https://www.epa.gov/system/files/documents/2024-01/method-1621-aof-by-cic.pdf[1] AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA - ThermoFisher. Source: thermofisher.com. URL:https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-42306-oea-chnso-pharmaceuticals-an42306-en.pdf[4] High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow | Analytical Chemistry - ACS Publications. Source: acs.org. URL:https://pubs.acs.org/doi/10.1021/acs.analchem.8b05655[2] D7359 Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC) - ASTM International. Source: astm.org. URL: https://www.astm.org/d7359-23.html
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. D7359 Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC) [store.astm.org]
- 3. epa.gov [epa.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
2-Nitro-4-trifluoromethyl-biphenyl: Proper Disposal & Handling Procedures
[1][2][3][4][5]
Executive Summary & Immediate Action
2-Nitro-4-trifluoromethyl-biphenyl is a high-value intermediate often utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis.[1][2] Its structural combination of a nitro group (-NO₂) and a trifluoromethyl group (-CF₃) on a biphenyl core creates a unique dual-hazard profile:[1][2]
-
Thermal Instability: The nitro group introduces potential shock/thermal sensitivity.
-
Toxic Combustion Products: The trifluoromethyl group releases corrosive Hydrogen Fluoride (HF) upon incineration.
Immediate Disposal Directive:
-
DO NOT mix with general organic trash or non-halogenated solvents.
-
DO NOT autoclave.
-
MUST be segregated into Solid Halogenated Waste streams destined for high-temperature incineration with acid gas scrubbing.[1]
Chemical Hazard Profile (The "Why")
To ensure compliance and safety, we must understand the causality behind the disposal protocols. This compound is not just "chemical waste"; it is a energetic halogenated precursor.
| Feature | Structural Cause | Risk Implication | Disposal Constraint |
| Explosivity/Reactivity | Nitro group (-NO₂) | Potential for rapid decomposition if heated under confinement.[1] | NEVER autoclave or compact. Avoid metal spatulas if dry/crystalline. |
| Corrosive Off-gassing | Trifluoromethyl (-CF₃) | Releases HF (Hydrofluoric Acid) gas during combustion.[1] | Requires incineration at >1,100°C with alkaline scrubbers . |
| Aquatic Toxicity | Biphenyl Core | Lipophilic; bioaccumulates in aquatic organisms (H410). | Zero-tolerance for drain disposal.[1] |
Decision Logic: Waste Stream Classification
The following decision tree illustrates the logic for classifying this specific compound, ensuring it reaches the correct destruction facility.
Figure 1: Waste classification logic flow. The presence of the -CF3 group mandates halogenated treatment, while the -NO2 group dictates careful handling to prevent thermal initiation.[1][2]
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization[1]
-
State: If the material is in solution (e.g., reaction mixture), do not rotovap to dryness if peroxides or other unstable byproducts are suspected.[2] Dispose of as Liquid Halogenated Waste .
-
Quenching: If unreacted synthesis residues are present, ensure any active coupling reagents (e.g., boronic acids, palladium catalysts) are quenched before binning.[2]
Phase 2: Packaging & Segregation
Primary Container:
-
Use a High-Density Polyethylene (HDPE) wide-mouth jar.[1] Avoid glass if possible to prevent breakage-induced spills, unless the solvent system is incompatible with HDPE.[1][2]
-
Why? HDPE is resistant to shock and chemical attack.
Secondary Containment:
-
Place the primary container inside a clear polyethylene bag (double-bagging recommended).[1]
Labeling (Critical):
-
Affix a hazardous waste label.
-
Constituents: Write "2-Nitro-4-trifluoromethyl-biphenyl" clearly.
-
Hazard Checkboxes: Check "Toxic," "Irritant," and "Halogenated."[2]
-
Add Note: "Contains Organic Nitro & Fluorine - Incinerate Only."
Phase 3: The Waste Stream
Transfer the packaged waste to the laboratory's Solid Halogenated Waste Drum .
-
Incompatibility Alert:
Phase 4: Final Destruction (Facility Level)
This section is for your EHS team to coordinate with the waste vendor (e.g., Clean Harbors, Veolia).[1][2]
Emergency Contingencies: Spills
If 2-Nitro-4-trifluoromethyl-biphenyl is spilled in the lab, follow this precise workflow to minimize exposure and contamination.
Figure 2: Spill response workflow emphasizing dust suppression and proper PPE.[1][2][3]
Specific PPE Recommendations:
Regulatory & Compliance Data
When filling out waste manifests, use the following codes. While specific CAS-based codes may not exist for this exact intermediate, these "Characteristic" codes apply under EPA RCRA and EU regulations.[1][2]
| Regulation | Code | Description | Applicability |
| EPA RCRA | D003 | Reactive Waste | Applied if the nitro group renders the specific batch potentially explosive/unstable [3].[1] |
| EPA RCRA | F002/F001 | Halogenated Solvents | Apply ONLY if the biphenyl is dissolved in spent halogenated solvents (e.g., DCM).[2] |
| EU Waste | 07 01 07* | Halogenated still bottoms/reaction residues | Standard classification for fluorinated organic synthesis waste [4]. |
| DOT | UN 3077 | Environmentally Hazardous Substance, Solid, n.o.s.[2] | For transport (due to Biphenyl core aquatic toxicity). |
References
-
United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. Technical Guidance.[4][5][3][6][7][8] Available at: [Link][1]
-
Code of Federal Regulations (CFR). 40 CFR § 261.23 - Characteristic of reactivity.[1] Available at: [Link][1][9]
-
European Commission. Guidance on classification of waste according to EWC-Stat categories.[1] Available at: [Link][1]
Sources
- 1. Benzene, 1-nitro-3-(trifluoromethyl)- (CAS 98-46-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Hazardous waste incinerators see PFAS disposal opportunity, emissions questions remain | Waste Dive [wastedive.com]
- 9. shecu.chula.ac.th [shecu.chula.ac.th]
Personal protective equipment for handling 2-Nitro-4-trifluoromethyl-biphenyl
As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and reproducible research. Handling specialized reagents like 2-Nitro-4-trifluoromethyl-biphenyl requires a comprehensive understanding of its potential hazards and the implementation of meticulous safety procedures. This guide provides an in-depth, experience-driven approach to personal protective equipment (PPE) for this compound, moving beyond a simple checklist to explain the critical reasoning behind each recommendation. Our goal is to empower you to work safely and effectively, ensuring that your focus remains on your research objectives.
Hazard Profile: Understanding the "Why" Behind the PPE
2-Nitro-4-trifluoromethyl-biphenyl is a compound for which comprehensive toxicological data may not be widely available. Therefore, we must apply the precautionary principle, treating it with the caution afforded to analogous structures and related hazardous compounds. The primary hazards associated with similar nitro- and trifluoromethyl-substituted aromatic compounds include irritation, potential toxicity, and significant environmental risk.
A thorough risk assessment is the first step in any experimental plan. Based on data from structurally related chemicals, the following hazards should be anticipated:
| Hazard Classification | Description | Potential Consequences | Citation |
| Skin Irritation | Causes skin irritation upon direct contact. | Redness, inflammation, dermatitis. | [1] |
| Serious Eye Irritation | Causes serious, potentially damaging, eye irritation. | Pain, redness, watering, and potential long-term damage to vision. | [1][2] |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled as a dust or aerosol. | Coughing, shortness of breath, and inflammation of the respiratory passages. | [1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Significant environmental damage if released into waterways. | [1] |
| Acute Toxicity (Oral) | May be harmful or toxic if swallowed. | Systemic effects, potential organ damage. | [3][4] |
This hazard profile dictates that our primary safety objective is to prevent all routes of exposure: dermal (skin), ocular (eyes), inhalation (lungs), and ingestion.
Engineering Controls: The First Line of Defense
Before considering PPE, we must stress the primacy of engineering controls. PPE is designed to protect you from hazards that cannot be eliminated or controlled at the source.
-
Chemical Fume Hood: All handling of 2-Nitro-4-trifluoromethyl-biphenyl, especially when in solid/powder form or when heating solutions, must be conducted inside a certified chemical fume hood.[5] This is the most critical step in minimizing inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[6]
Core Protective Equipment: A Multi-Layered Barrier
The selection of PPE must be a deliberate process, creating a comprehensive barrier against the identified hazards.
Hand Protection: The Critical Interface
Your hands are most likely to come into direct contact with the chemical.
-
Glove Type: Nitrile gloves are the standard for incidental contact with a wide range of chemicals.[7] However, for prolonged handling or in the case of a spill, a heavier-duty glove (e.g., butyl rubber or neoprene) may be necessary. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[8]
-
Technique: Double-gloving is a best practice when handling highly potent or irritating compounds. This provides a backup barrier and allows for the safe removal of the outer glove if it becomes contaminated. Always inspect gloves for tears or pinholes before use.[8]
Eye and Face Protection: An Absolute Non-Negotiable
The risk of serious eye irritation necessitates robust protection.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear fully-sealing, indirectly-vented chemical splash goggles that conform to ANSI Z87.1 standards.[8][9] These protect against splashes from all angles.
-
Face Shield: When there is a significant risk of splashing—such as when transferring large volumes of a solution or during highly exothermic reactions—a face shield must be worn in addition to chemical splash goggles.[8][10] A face shield alone does not provide adequate eye protection.
Body Protection: Shielding Against Spills and Splashes
-
Laboratory Coat: A flame-resistant (FR) lab coat with a fully buttoned front and tight-fitting cuffs is mandatory.
-
Chemical-Resistant Apron/Coveralls: For procedures involving larger quantities (>100 mL) or a heightened risk of splashing, a chemical-resistant apron worn over the lab coat is required. For extensive handling, disposable chemical-resistant coveralls (e.g., Type 5/6) offer superior protection.[7]
Respiratory Protection: When Engineering Controls Are Not Enough
Respiratory protection should not be necessary if all work is conducted within a chemical fume hood. However, it becomes essential in specific scenarios:
-
Weighing Powders: If weighing the solid compound outside of a fume hood (not recommended) or if there's a risk of dust generation that cannot be contained.
-
Spill Cleanup: During the cleanup of a significant spill, particularly of the solid material.
-
Equipment Failure: In the event of a fume hood malfunction.
In these cases, a NIOSH-approved respirator is required. A half-mask or full-face respirator equipped with combination P100 (particulate) and organic vapor cartridges is the appropriate choice.[3][11] All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and medical clearance.[8]
Experimental Protocol: PPE Donning and Doffing
This protocol ensures the systematic application and removal of PPE to prevent cross-contamination.
I. Donning Sequence (Putting On)
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes. Tie back long hair.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Coveralls: Put on your lab coat and fasten all buttons. If required, don coveralls.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of the lab coat sleeves.
-
Goggles & Face Shield: Put on your chemical splash goggles. If required, add the face shield.
-
Final Check: Perform a final self-check to ensure there are no exposed areas of skin.
II. Doffing Sequence (Taking Off) This sequence is designed to contain contamination.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them immediately in the designated waste container.
-
Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat/Coveralls: Unbutton the lab coat and remove it by rolling it down the arms, ensuring the contaminated exterior is folded inward. Hang it in its designated storage or place it in the proper laundry receptacle.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Visualization of PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for handling 2-Nitro-4-trifluoromethyl-biphenyl.
Caption: PPE Selection Workflow for 2-Nitro-4-trifluoromethyl-biphenyl.
Disposal and Decontamination Plan
Proper disposal is a critical component of the handling lifecycle, directly tied to safety and environmental responsibility.
-
Contaminated PPE: All disposable PPE (gloves, coveralls, etc.) that has come into contact with the chemical must be disposed of as hazardous waste.[12] Do not discard it in the regular trash. Place it in a designated, sealed hazardous waste container.
-
Chemical Waste: The compound and any solutions containing it must be disposed of through your institution's environmental health and safety (EHS) office.[13] It must not be poured down the drain under any circumstances due to its high aquatic toxicity.[1] Label waste containers clearly and accurately.
-
Decontamination: Reusable equipment, such as goggles and face shields, must be decontaminated after use. Work surfaces inside the fume hood should be wiped down with an appropriate solvent (e.g., isopropanol or ethanol) and the cleaning materials disposed of as hazardous waste.
By integrating these expert-level protocols into your workflow, you build a system of self-validating safety that protects you, your colleagues, and your research.
References
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U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]
- CPAchem Ltd. (2025, May 29). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. Retrieved from a publicly available SDS for Biphenyl.
- Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET. Retrieved from a publicly available SDS for Biphenyl.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET. Retrieved from a publicly available SDS for 4'-(Trifluoromethyl)biphenyl-2-carboxylicacid.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
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Stanford University. (2021, June 1). Personal Protective Equipment Requirements. Retrieved from [Link]
- Fisher Scientific. (2015, February 26). SAFETY DATA SHEET. Retrieved from a publicly available SDS for 2,2'-Bis(trifluoromethyl)benzidine.
- Spectrum Chemical. (2016, December 8). SAFETY DATA SHEET. Retrieved from a publicly available SDS for 2-Nitrobiphenyl.
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Mabi. (n.d.). Personal Protective Equipment - PPE. Retrieved from [Link]
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ILC Dover. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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University of Toronto. (2019, August 4). HANDLING PROCEDURES FOR CHEMICAL WASTES. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
- Hazardous Chemical Information System (HCIS). (n.d.). Exposure Standard Documentation for 4-Nitrodiphenyl.
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Brigham Young University. (n.d.). Procedures for Disposal of Unwanted Laboratory Material (ULM). Retrieved from [Link]
- New Jersey Department of Health. (2001, September). Hazard Summary: Nitrofen.
- Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET. Retrieved from a publicly available SDS for 3,5-Bis(trifluoromethyl)benzonitrile.
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Frederick National Laboratory for Cancer Research. (n.d.). Procedures for Safe Handling, Decontamination, and Spill Cleanup of Infectious or Potentially Infectious Materials. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
